Technical Documentation Center

1-(Pyridin-4-yl)azetidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyridin-4-yl)azetidin-3-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-(Pyridin-4-yl)azetidin-3-amine

Introduction: The Strategic Importance of the Pyridin-4-yl Azetidine Scaffold In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desirable pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridin-4-yl Azetidine Scaffold

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The 1-(Pyridin-4-yl)azetidin-3-amine scaffold has emerged as a significant building block, marrying the advantageous properties of both the pyridine ring and the strained azetidine core.

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres for other saturated rings. Their inherent ring strain, sp3-rich character, and conformational rigidity can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1][2] The azetidine motif is found in several FDA-approved drugs, highlighting its value in creating effective therapeutics.[1] The pyridine ring, a common feature in medicinal chemistry, provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and influence the molecule's overall physicochemical properties, such as pKa and solubility.[3][4]

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(Pyridin-4-yl)azetidin-3-amine, offering both predicted data and robust, field-proven experimental protocols for their determination. This information is critical for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Molecular Structure and Core Properties

1-(Pyridin-4-yl)azetidin-3-amine is a small molecule featuring a tertiary amine within the azetidine ring, a primary amine substituent, and a pyridine ring. The dihydrochloride salt is a common commercially available form.[5][6]

PropertyValueSource
Molecular Formula C₈H₁₁N₃[7]
Molecular Weight 161.20 g/mol (Free Base)[5]
Molecular Weight 222.12 g/mol (Dihydrochloride Salt)[5]
CAS Number 2098025-88-6 (Dihydrochloride Salt)[5][6]

Ionization Behavior: pKa

The ionization constant (pKa) is a critical parameter that dictates a molecule's charge state at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8] 1-(Pyridin-4-yl)azetidin-3-amine possesses three nitrogen atoms, each with the potential for protonation: the pyridine nitrogen, the azetidine ring nitrogen (a tertiary amine), and the primary exocyclic amine.

  • Pyridine Nitrogen: The pKa of pyridine is approximately 5.2.

  • Aliphatic Amines: The pKa of the primary amine on the azetidine ring and the tertiary azetidine nitrogen are expected to be in the basic range, likely between 8 and 10. The strained nature of the azetidine ring can influence the basicity compared to a simple acyclic amine.[9]

The precise pKa values are best determined experimentally. Potentiometric titration is the gold-standard method for this purpose.[10][11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a robust, self-validating method for determining the pKa values of 1-(Pyridin-4-yl)azetidin-3-amine.[10][12]

Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The inflection points on the resulting titration curve correspond to the pKa values where the concentrations of the protonated and deprotonated species of a functional group are equal.[10][13]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10][12]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound (dihydrochloride salt) in high-purity water or a solution of constant ionic strength (e.g., 0.15 M KCl) to prepare a solution of known concentration (e.g., 1 mM).[10][12]

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[12]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If starting with the salt form, titrate with a strong base (e.g., 0.1 M NaOH).[10][12]

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.[12]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first and second derivatives of the titration curve to accurately identify the inflection points.

    • The pH at each inflection point corresponds to a pKa value.

  • System Validation:

    • Perform a blank titration (titrating the solvent/electrolyte solution without the compound) to correct for any background effects.

    • Run at least three replicate titrations to ensure reproducibility. The calculated pKa values should be reported as the mean ± standard deviation.[10][12]

Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 1-(Pyridin-4-yl)azetidin-3-amine, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more physiologically relevant.

Predicted Values:

ParameterPredicted ValueSource
LogP -0.045[5]

This predicted negative LogP value suggests the compound is predominantly hydrophilic, which is expected given the multiple nitrogen atoms capable of hydrogen bonding.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining LogP for values in the range of -2 to 4.[14][15][16]

Causality: This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases, n-octanol and water. The ratio of the concentrations in the two phases gives the partition coefficient.[14]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[16]

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and water phases.

    • Add a small, known amount of the compound stock solution.

    • Shake the vessel vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 5-15 minutes, but this should be confirmed).[17]

  • Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions or microdroplets, which can lead to erroneous results.[14][17]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for each phase.[14]

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.

    • The final result is expressed as LogP.

  • System Validation:

    • Perform the experiment with at least two different starting concentrations and different phase volume ratios to ensure the LogP value is independent of these parameters.[14]

    • The total amount of substance recovered from both phases should be compared to the amount initially added to check for mass balance.[14][17]

Solubility Profile

Solubility is a gatekeeper property in drug development. Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and challenges in formulation.[18][19][20] It's crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock solution, precipitates in an aqueous buffer. It's a high-throughput measurement often used in early discovery to flag potential issues.[19][20][21][22]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a lower throughput but more definitive measurement, critical for later stage development and formulation.[18][23][24]

Given its hydrophilic nature (predicted LogP < 0), 1-(Pyridin-4-yl)azetidin-3-amine is expected to have good aqueous solubility, particularly at lower pH where the amine groups are protonated.

Experimental Workflow for Solubility Assessment

A logical workflow is essential for efficiently characterizing a compound's solubility.

Caption: Experimental workflow for solubility assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the solid compound.[18][25][26]

Causality: By incubating an excess of the solid compound with the solvent for an extended period, the system reaches equilibrium. After removing the undissolved solid, the concentration of the resulting saturated solution represents the true thermodynamic solubility.[23][24]

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). For a pH-solubility profile, prepare a series of buffers across a relevant pH range (e.g., pH 2 to 10).

  • Sample Incubation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the buffer (e.g., 1 mg of compound in 1 mL of buffer).[24]

    • Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[18][25] Visual inspection for remaining solid is necessary.[25]

  • Sample Separation:

    • After incubation, separate the undissolved solid from the solution. This is a critical step and can be done by either:

      • Centrifugation: Centrifuge the samples at high speed to pellet the solid.

      • Filtration: Filter the suspension through a low-binding filter plate (e.g., Millipore MultiScreen).[18]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.

    • Quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[25][26]

  • System Validation:

    • Analyze samples at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[25]

    • Ensure the initial amount of solid added is in excess by visually confirming the presence of solid material at the end of the incubation period.

Other Key Physicochemical Parameters

These parameters are typically calculated using computational models and provide valuable insights into a molecule's drug-like properties.

ParameterPredicted ValueSignificanceSource
Hydrogen Bond Acceptors 3Influences solubility and target binding interactions.[5]
Hydrogen Bond Donors 1Influences solubility and target binding interactions.[5]
Polar Surface Area (PSA) 42.4 ŲCorrelates with membrane permeability. A PSA < 140 Ų is generally associated with good cell permeability.
Fraction sp3 (Fsp3) 0.375A measure of three-dimensionality. Higher Fsp3 is often linked to improved solubility and reduced promiscuity.[5]

Summary and Implications for Drug Development

1-(Pyridin-4-yl)azetidin-3-amine presents a physicochemical profile characteristic of a hydrophilic, basic compound.

  • High Solubility Expected: The presence of multiple basic nitrogens and a low predicted LogP suggests that good aqueous solubility is likely, especially in the acidic environment of the stomach. This is a favorable property for oral drug delivery.

  • Ionization is Key: The compound's properties will be highly dependent on pH. Its charge state will change significantly moving from the stomach (acidic) to the intestine (neutral/basic), which will impact both its solubility and permeability. A full pH-solubility profile is therefore essential.

  • Permeability Considerations: While high solubility is beneficial, the low lipophilicity and high polarity (indicated by PSA and H-bond donors/acceptors) may present a challenge for passive diffusion across cell membranes. The positive charge at physiological pH could facilitate transport via cation transporters but hinder passive permeability.

  • Experimental Verification is Crucial: While computational predictions provide a valuable starting point, the experimental determination of pKa, LogD₇.₄, and thermodynamic solubility is non-negotiable for making informed decisions in a drug discovery program.

By understanding and experimentally verifying these core physicochemical properties, drug development professionals can effectively leverage the 1-(Pyridin-4-yl)azetidin-3-amine scaffold to design and optimize novel therapeutics with improved ADME profiles.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. Available from: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. 2006. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Determination of Thermodynamic Solubility. Bio-protocol. 2018. Available from: [Link]

  • Alsenz J, Kansy M. In vitro solubility assays in drug discovery. PubMed. 2008. Available from: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • El-Gayar, M. S., et al. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. 2024. Available from: [Link]

  • Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. 2022. Available from: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. 2025. Available from: [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available from: [Link]

  • OECD 107, OECD 117 and OECD 123. Phytosafe. Available from: [Link]

  • Manallack, D. T. Development of Methods for the Determination of pKa Values. PMC. 2008. Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. 2024. Available from: [Link]

  • 1-(Pyrimidin-4-yl)azetidin-3-amine — Chemical Substance Information. NextSDS. Available from: [Link]

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026. Available from: [Link]

  • Rani, V. and Reddy, P. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SCIRP. 2018. Available from: [Link]

  • Piperidin-4-yl azetidine derivatives as jak1 inhibitors. Google Patents. 2004.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021. Available from: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]

  • Azetidines. AMERICAN ELEMENTS®. Available from: [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. 2014. Available from: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. 2019. Available from: [Link]

  • Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1). ACS Publications. 2016. Available from: [Link]

  • 1-(pyridin-2-yl)azetidin-3-amine dihydrochloride (C8H11N3). PubChemLite. Available from: [Link]

  • 1-(pyrimidin-5-yl)azetidin-3-amine hydrochloride. Ark Pharma Scientific Limited. Available from: [Link]

Sources

Exploratory

safety data sheet and handling guidelines for 1-(Pyridin-4-yl)azetidin-3-amine

Title: Comprehensive Technical Guide & Safety Data Sheet: Handling and Synthetic Applications of 1-(Pyridin-4-yl)azetidin-3-amine Executive Summary 1-(Pyridin-4-yl)azetidin-3-amine is a highly valuable bifunctional build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide & Safety Data Sheet: Handling and Synthetic Applications of 1-(Pyridin-4-yl)azetidin-3-amine

Executive Summary

1-(Pyridin-4-yl)azetidin-3-amine is a highly valuable bifunctional building block in modern medicinal chemistry. Featuring a rigid azetidine spacer, a basic pyridine moiety, and a primary amine, it is frequently utilized in the synthesis of kinase inhibitors, PROTAC linkers, and GPCR ligands. Typically supplied as a dihydrochloride salt to enhance stability, this compound presents specific physicochemical challenges—namely, pronounced hygroscopicity and multi-route acute toxicity. This whitepaper provides a rigorous, causality-driven guide to its safety profile, handling procedures, and synthetic applications.

Physicochemical & Regulatory Profile

To ensure accurate stoichiometric calculations and safe handling, it is critical to understand the physical properties of the commercially available dihydrochloride salt[1].

PropertySpecification
Chemical Name 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
CAS Number 2098025-88-6
Molecular Formula C8H13Cl2N3 (Salt) / C8H11N3 (Free base)
Molecular Weight 222.12 g/mol
Appearance White to off-white solid powder
Hygroscopicity High (Requires inert atmosphere)

Safety Data Sheet (SDS) & Hazard Assessment

According to GHS classifications, 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride requires strict safety protocols due to its multi-route toxicity and irritant properties[2]. As an application scientist, understanding the causality behind these hazards is essential for effective risk mitigation.

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[2].

    • Causality: The low molecular weight and lipophilic nature of the free-based pyridine ring allow for rapid dermal and mucosal absorption.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation[2].

    • Causality: Amine hydrochlorides are highly hygroscopic[3]. Upon contact with the moisture in human tissue (sweat, tears), the salt dissolves to form a highly acidic localized environment, leading to rapid protein denaturation and irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness[2].

    • Causality: Pyridine derivatives can cross the blood-brain barrier, interacting with central nervous system receptors.

Self-Validating Safety Protocol: Always verify the integrity of your nitrile gloves. If the powder contacts the glove, wash immediately; the hygroscopic salt can draw moisture from the air, dissolve, and permeate compromised nitrile barriers over time.

Handling, Storage, and Preparation Guidelines

The dihydrochloride salt is highly susceptible to moisture degradation[3]. Exposure to ambient humidity results in rapid water absorption, leading to sticky, unweighable residues and stoichiometric inaccuracies during synthesis.

Workflow 1: Safe Weighing & Solution Preparation
  • Equilibration: Remove the sealed vial from cold storage (-20°C) and place it in a desiccator for at least 30 minutes.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the reagent.

  • Environment: Transfer the equilibrated vial to a certified fume hood. Ensure the sash is lowered to the appropriate working height to mitigate inhalation risks (H332).

  • Weighing: Use an anti-static weighing boat. The static charge can cause the fine powder to aerosolize.

  • Dissolution: Dissolve the weighed mass in anhydrous DMSO or DMF. Flush the stock vial with Argon or Nitrogen gas before resealing to displace ambient moisture.

  • Validation (The Self-Validating Step): Visually inspect the solution. A clear, colorless to pale yellow solution indicates complete dissolution. If the solution is cloudy, moisture has compromised the reagent, leading to insoluble polymeric degradation products.

HandlingWorkflow Storage Cold Storage (-20°C, Argon) Equilibration RT Equilibration (Desiccator) Storage->Equilibration Prevent condensation Weighing Weighing (Fume Hood, PPE) Equilibration->Weighing Transfer Dissolution Dissolution (Anhydrous DMF/DMSO) Weighing->Dissolution Add solvent Waste Halogenated Waste Disposal Dissolution->Waste Post-assay

Standard operating procedure for the safe handling of 1-(Pyridin-4-yl)azetidin-3-amine.

Synthetic Utility: Amide Coupling Protocol

1-(Pyridin-4-yl)azetidin-3-amine is predominantly used to form amide bonds with carboxylic acids. Because it is supplied as a dihydrochloride salt, the primary amine is protonated ( NH3+​ ) and completely non-nucleophilic. A robust coupling protocol must include an excess of a tertiary base (e.g., DIPEA) to neutralize the HCl and free-base the amine in situ[4].

Workflow 2: HATU-Mediated Amide Coupling
  • Pre-Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 5 minutes.

    • Why? This generates the highly reactive OAt active ester intermediate and releases tetramethylurea (TMU) as a byproduct[5].

  • Amine Preparation: In a separate vial, dissolve 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq) in DMF. Add DIPEA (3.0 eq).

    • Why 3.0 eq? Two equivalents strictly neutralize the dihydrochloride salt, while the third equivalent maintains the basic environment required for the nucleophilic attack[4].

  • Coupling: Add the free-based amine solution to the pre-activated acid dropwise.

  • Validation (The Self-Validating Step): After 10 minutes, extract a 1 µL aliquot and spot it on a water-moistened pH strip. The pH must be between 8 and 9. If it is neutral or acidic, the amine remains protonated, and the reaction will stall. Add additional DIPEA until basicity is confirmed.

  • Workup: Quench with saturated NaHCO3​ to neutralize residual acid and remove the TMU by-product.

SyntheticPathway Amine 1-(Pyridin-4-yl)azetidin-3-amine 2HCl Intermediate OAt Active Ester Intermediate Amine->Intermediate In situ free-basing CarboxylicAcid R-COOH + HATU + DIPEA CarboxylicAcid->Intermediate Activation Product Target Amide Compound Intermediate->Product Nucleophilic attack

Mechanistic workflow of amide coupling using 1-(Pyridin-4-yl)azetidin-3-amine as a building block.

References

  • Title: 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [Link]

  • Title: Acid-Amine Coupling using HBTU/HATU Source: Organic Synthesis URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(Pyridin-4-yl)azetidin-3-amine Derivatives: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the transition from traditional saturated heterocycles (like piperidines and pyrrolidines) to strained ring systems has unlocked new dimensions in drug design. The 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from traditional saturated heterocycles (like piperidines and pyrrolidines) to strained ring systems has unlocked new dimensions in drug design. The 1-(pyridin-4-yl)azetidin-3-amine scaffold has emerged as a privileged building block, particularly in the development of kinase inhibitors and central nervous system (CNS) modulators. As a Senior Application Scientist, I have observed that successfully advancing these derivatives requires a rigorous, mechanistically grounded approach to pharmacokinetic (PK) profiling. This whitepaper delineates the structural rationale, metabolic liabilities, and self-validating experimental protocols necessary to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this specific chemical space.

Rationale for the Scaffold: The Azetidine-Pyridine Synergism

The selection of the 1-(pyridin-4-yl)azetidin-3-amine core is rarely arbitrary; it is a strategic decision driven by the need to balance target affinity with pharmacokinetic viability.

  • Azetidine as a Piperidine Bioisostere: Replacing a six-membered piperidine ring with a four-membered azetidine ring reduces molecular weight, lowers lipophilicity (logD), and increases the fraction of sp³ hybridized carbons (Fsp³). This conformational rigidity reduces the entropic penalty upon target binding, often leading to enhanced potency[1]. Furthermore, azetidines generally exhibit improved aqueous solubility and are less susceptible to N-dealkylation compared to their larger counterparts[2].

  • Electronic Modulation via the Pyridin-4-yl Motif: The attachment of the azetidine nitrogen directly to the electron-deficient pyridin-4-yl ring allows the nitrogen's lone pair to delocalize into the pyridine π-system. This drastically reduces the basicity of the azetidine nitrogen, mitigating the risk of phospholipidosis—a common toxicity liability for highly basic, lipophilic amines. The primary amine at the C3 position remains the principal basic center, ensuring adequate aqueous solubility. Additionally, the pyridine nitrogen serves as an excellent hydrogen bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases such as ITK or JAK[3].

Metabolic Pathways & Structural Optimization

While azetidines offer enhanced metabolic stability against N-dealkylation, their inherent ring strain introduces a unique liability: susceptibility to cytochrome P450 (CYP)-mediated α-carbon oxidation. This oxidation can lead to rapid azetidine ring scission, generating reactive electrophilic aldehydes that covalently bind to glutathione or off-target proteins[4].

To visualize the pharmacokinetic distribution and metabolic fate of these derivatives, the following logic flow is established:

PK_Pathway Candidate 1-(Pyridin-4-yl)azetidin-3-amine Derivative Absorption Intestinal Absorption (Caco-2) Candidate->Absorption PO Dosing Circulation Systemic Circulation (Plasma) Candidate->Circulation IV Dosing Absorption->Circulation Portal Vein Liver Hepatic Metabolism (CYP450) Circulation->Liver Hepatic Clearance Excretion Renal Excretion Circulation->Excretion Renal Clearance Target Target Engagement (Kinase Hinge Region) Circulation->Target Tissue Distribution Metab1 Pyridine N-Oxidation Liver->Metab1 Metab2 Azetidine α-Carbon Oxidation (Ring Scission) Liver->Metab2 Metab1->Excretion Metab2->Excretion

Caption: Pharmacokinetic and metabolic pathways of 1-(Pyridin-4-yl)azetidin-3-amine derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure data integrity, every PK assay must be designed as a self-validating system. Below are the definitive protocols for evaluating the clearance and bioavailability of these derivatives.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound, predicting hepatic first-pass metabolism.

  • Preparation: Prepare a 10 mM stock solution of the azetidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Causality & Validation: The 1 µM compound concentration ensures the reaction remains below the Km​ of most CYP enzymes, maintaining first-order linear kinetics. A minus-NADPH control must be run concurrently; if the compound depletes without NADPH, it indicates chemical instability or non-CYP enzymatic degradation (e.g., amidases), not CYP metabolism. Verapamil is included as a high-clearance positive control to validate the metabolic competency of the microsome batch.

Protocol B: In Vivo Pharmacokinetics in Sprague-Dawley Rats

This protocol establishes absolute bioavailability ( F% ) and systemic volume of distribution ( Vdss​ ).

  • Formulation: Formulate the derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution without precipitating in the bloodstream.

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via the tail vein.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3,000 g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Causality & Validation: Intravenous (IV) dosing establishes the absolute baseline for systemic clearance and distribution without the variable of intestinal absorption. Oral (PO) dosing assesses permeability and first-pass hepatic extraction. K2EDTA is strictly used to chelate calcium, preventing coagulation while simultaneously inhibiting plasma metalloproteases that might artificially degrade the compound post-sampling.

Quantitative Data Presentation

Structural modifications directly impact the PK profile. By introducing steric hindrance (e.g., α-methylation) around the azetidine ring, medicinal chemists can block the CYP-mediated ring scission pathway, drastically improving the half-life and oral bioavailability.

Table 1: Comparative Pharmacokinetic Parameters of Scaffold Derivatives

Compound IDScaffold CoreStructural ModificationIn Vitro CLint​ (µL/min/mg)In Vivo Vdss​ (L/kg)Half-life t1/2​ (h)Oral Bioavailability ( F% )
Ref-01 PiperidineNone (Reference)45.24.81.218%
Aze-01 AzetidineUnsubstituted28.53.22.542%
Aze-02 AzetidineN-Oxide Pyridine35.12.91.825%
Aze-03 Azetidineα-Methylated Azetidine12.43.54.868%

Data Interpretation: The transition from the piperidine reference (Ref-01 ) to the unsubstituted azetidine (Aze-01 ) demonstrates a reduction in clearance and volume of distribution, doubling the bioavailability. However, the true optimization occurs in Aze-03 , where α-methylation of the azetidine ring sterically shields the carbon from CYP oxidation, dropping intrinsic clearance to 12.4 µL/min/mg and pushing oral bioavailability to a highly viable 68%.

Conclusion

The 1-(pyridin-4-yl)azetidin-3-amine scaffold represents a sophisticated evolution in medicinal chemistry, offering a constrained, low-lipophilicity vector ideal for targeted therapeutics. However, its successful deployment requires strict adherence to rigorous pharmacokinetic profiling. By utilizing self-validating in vitro and in vivo assays, and understanding the mechanistic causality behind azetidine ring scission, drug development professionals can rationally design derivatives that achieve both high target affinity and exceptional systemic exposure.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. 1

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. 2

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing.3

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed.4

Sources

Exploratory

Strategic Evaluation of 1-(Pyridin-4-yl)azetidin-3-amine Scaffolds: Receptor Binding Affinity and Pharmacophore Profiling

Executive Summary In modern medicinal chemistry, the optimization of central nervous system (CNS) penetrant molecules and highly selective receptor modulators frequently relies on the strategic replacement of classical p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of central nervous system (CNS) penetrant molecules and highly selective receptor modulators frequently relies on the strategic replacement of classical piperazine or piperidine rings. The 1-(pyridin-4-yl)azetidin-3-amine scaffold (commercially available as a dihydrochloride salt, CAS: 2098025-88-6) (1) has emerged as a privileged bioisostere.

This whitepaper provides an in-depth technical guide on evaluating the receptor binding affinity of compounds incorporating this motif. By analyzing the physicochemical rationale behind its use and detailing self-validating assay protocols (Radioligand Binding for GPCRs and TR-FRET for Nuclear Receptors), this guide establishes a robust framework for profiling these advanced chemical entities.

Physicochemical Rationale: Why Azetidin-3-amine?

The transition from 6-membered to 4-membered nitrogenous heterocycles is not merely a structural novelty; it is driven by profound physicochemical causality.

  • Basicity and pKa Modulation: The primary amine on the azetidine ring is highly basic, ensuring protonation at physiological pH to form critical salt bridges with conserved aspartate residues in GPCR binding pockets (e.g., 5-HT6 or M4 receptors). However, the constrained azetidine ring exerts a distinct inductive effect, slightly lowering the pKa compared to an unconstrained pyrrolidine, which aids in reducing the overall polar surface area (2).

  • Lipophilicity (LogD) and BBB Penetration: The inclusion of the pyridin-4-yl moiety provides a hydrogen bond acceptor without adding a permanent positive charge. This combination significantly lowers the LogD compared to carbocyclic analogs, driving higher blood-brain barrier (BBB) penetration—a critical factor in the development of CNS-active agents (2).

  • Vectorial Trajectory: The rigid, planar nature of the pyridine ring coupled with the sp3-rich azetidine directs the primary amine into a highly specific spatial trajectory, minimizing the entropic penalty upon receptor binding (3).

Table 1: Comparative Physicochemical and Binding Data

Data synthesized from structural SAR trends in recent medicinal chemistry campaigns evaluating cyclic amine bioisosteres.

Scaffold MotifRing SizeCalc. pKa (Amine)LogD (pH 7.4)ERα IC50 (nM)5-HT6 pKi
Piperidin-4-amine6-membered~10.22.8515.27.91
Pyrrolidin-3-amine5-membered~9.82.608.48.10
Azetidin-3-amine 4-membered ~8.1 - 8.3 1.95 5.1 8.45

Core Receptor Binding Assays

To establish a trustworthy and reproducible data package for 1-(pyridin-4-yl)azetidin-3-amine derivatives, orthogonal assay formats must be employed depending on the target class.

Nuclear Receptors (e.g., Estrogen Receptor Alpha)

For nuclear receptors like ERα, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard (4). Causality: Highly lipophilic compounds often form colloidal aggregates (micelles) in aqueous buffers, leading to false positives in standard fluorescence assays. TR-FRET mitigates this by relying on distance-dependent energy transfer; only a ligand actively displacing the tracer from the specific binding pocket will alter the microsecond-delayed emission ratio, filtering out autofluorescence and micellar interference.

TR_FRET Ligand Test Compound (Azetidin-3-amine) ER ERα-LBD (GST-tagged) Ligand->ER Competes with Tracer NoFRET Low TR-FRET Signal (Displacement) Ligand->NoFRET Displaces Tracer Signal drops Tracer Fluormone Tracer (Acceptor) ER->Tracer Tracer binds pocket FRET High TR-FRET Signal (No Displacement) Tracer->FRET Antibody Anti-GST Tb Antibody (Donor) Antibody->ER Binds GST tag Antibody->FRET Excitation at 340nm Emission at 520nm

TR-FRET competitive binding mechanism for ERα ligand displacement.

GPCRs (e.g., 5-HT6, M4 Receptors)

For GPCRs, radioligand competition binding remains the most authoritative method for determining true orthosteric affinity ( Ki​ ) (3). Causality: Unlike functional cAMP or β -arrestin assays which are subject to signal amplification and cell-background variations, radioligand binding directly measures the thermodynamic interaction between the azetidine scaffold and the receptor in a cell-free membrane preparation.

GPCR_Workflow Prep Membrane Preparation Incubate Incubation [3H]-Ligand + Compound Prep->Incubate Add 10-20 µg protein Filter Rapid Filtration (GF/B) Incubate->Filter Equilibrium reached (e.g., 2h at RT) Wash Washing (Ice-cold Buffer) Filter->Wash Remove unbound Read Liquid Scintillation Counting Wash->Read Extract bound radioactivity Analyze Data Analysis (Cheng-Prusoff) Read->Analyze IC50 to Ki conversion

Workflow for GPCR radioligand competition binding assay.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided.

Protocol 1: TR-FRET ERα Ligand Binding Assay

This protocol utilizes a LanthaScreen-style TR-FRET endpoint to measure the affinity of azetidine derivatives to the ERα Ligand Binding Domain (LBD).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM potassium phosphate (pH 7.4), 2 mM DTT, 0.1 mM EDTA, and 0.01% NP-40. Causality: The non-ionic detergent NP-40 is critical; it prevents the highly basic azetidine compounds from non-specifically adsorbing to the polystyrene walls of the microplate.

  • Complex Assembly: Prepare a master mix containing 2 nM recombinant human ERα-LBD (GST-tagged), 2 nM Fluormone™ ES2 tracer, and 2 nM Tb-anti-GST antibody.

  • Compound Titration: Serially dilute the 1-(pyridin-4-yl)azetidin-3-amine test compound in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Incubation: Add 10 µL of the master mix to the assay plate. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Fluormone acceptor) with a 100 µs delay.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to determine the IC50​ using a 4-parameter logistic fit.

Protocol 2: GPCR Radioligand Competition Binding (5-HT6)

A standardized protocol for evaluating the affinity of basic amine scaffolds against GPCRs.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Filter Plate Pre-treatment: Pre-soak 96-well GF/B glass microfiber filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour. Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the non-specific binding of the positively charged primary amine of the azetidin-3-amine scaffold.

  • Assay Setup: In a 96-well deep-well plate, combine 150 µL of membrane suspension (15 µg protein/well), 25 µL of test compound (varying concentrations), and 25 µL of [3H] -LSD (final concentration ~2 nM).

  • Incubation: Incubate the mixture at 37°C for 60 minutes to achieve steady-state binding.

  • Filtration & Washing: Transfer the reaction to the pre-soaked GF/B filter plate using a cell harvester. Immediately wash three times with 300 µL of ice-cold 50 mM Tris-HCl buffer to rapidly separate bound from free radioligand without disrupting the receptor-ligand complex.

  • Quantification: Dry the filter plate, add 40 µL of Microscint-20 scintillation cocktail per well, and read on a TopCount NXT microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (defined by 10 µM methiothepin). Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The 1-(pyridin-4-yl)azetidin-3-amine scaffold represents a sophisticated evolution in medicinal chemistry, offering an optimal balance of basicity, reduced lipophilicity, and precise vectorial geometry. By employing rigorous, self-validating assay protocols like TR-FRET and PEI-treated radioligand binding, researchers can accurately profile these molecules, minimizing artifacts and accelerating the discovery of potent, CNS-penetrant therapeutics.

References

  • Title: Azetidin-1-yl - Sigma-Aldrich (1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride Product Page)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: US10961241B2 - Chemical compounds (Estrogen Receptor Alpha TR-FRET Assay Methodology)

Sources

Foundational

In Vitro Safety and Toxicological Profiling of 1-(Pyridin-4-yl)azetidin-3-amine: A Technical Guide for Preclinical Development

Executive Summary The compound 1-(Pyridin-4-yl)azetidin-3-amine is a bifunctional building block frequently utilized in medicinal chemistry for its rigid, low-molecular-weight scaffold. However, the combination of a lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Pyridin-4-yl)azetidin-3-amine is a bifunctional building block frequently utilized in medicinal chemistry for its rigid, low-molecular-weight scaffold. However, the combination of a lipophilic, electron-deficient pyridine ring with a highly basic azetidine-3-amine introduces specific preclinical safety liabilities. According to notified Classification and Labelling (C&L) data, this scaffold is associated with Acute Toxicity (oral/dermal/inhalation), Skin/Eye Irritation, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) manifesting as narcotic effects[1].

This technical whitepaper provides drug development professionals with a self-validating, mechanistic framework for evaluating the in vitro safety profile of 1-(Pyridin-4-yl)azetidin-3-amine and its derivatives. By understanding the causality behind these toxicological endpoints, researchers can design robust screening cascades to de-risk early-stage candidates.

Structural Deconstruction & Predictive Toxicology

To design an effective safety screening cascade, we must first deconstruct the physicochemical liabilities inherent to the molecule's structure.

The Pyridine Pharmacophore & hERG Liability

Pyridine rings separated from a basic amine by a short, rigid spacer constitute a classic pharmacophore for the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1)[2]. The protonated azetidine amine interacts via cation- π bonding with the Phe656 residue in the channel's central cavity, while the pyridine nitrogen acts as a hydrogen bond acceptor. This interaction blocks potassium efflux, leading to drug-induced long QT syndrome. Mitigating this liability often requires modulating the pKa of the basic center—such as through strategic fluorination of the ring system—which has been shown to successfully shift hERG IC50 values above the 10 µM safety threshold in related basic amine series[3].

The Azetidine-3-Amine Motif: Basicity and Lysosomotropism

While naturally occurring non-proteinogenic azetidines, such as azetidine-2-carboxylic acid, induce toxicity via tRNA synthetase misrecognition and subsequent protein misincorporation (causing severe endoplasmic reticulum stress and oligodendrogliopathy)[4], the 3-aminoazetidine moiety operates through a different mechanism. Lacking a carboxylic acid, it does not integrate into proteins. Instead, its high basicity (pKa > 9) drives lysosomotropism . The unprotonated molecule readily crosses cell membranes but becomes protonated and trapped within the acidic environment of the lysosome. This accumulation disrupts endosomal-lysosomal trafficking, leading to secondary mitochondrial dysfunction and apoptosis.

GHS Hazard Classifications & CNS Implications

The STOT SE 3 classification for narcotic effects indicates that this low-molecular-weight scaffold readily penetrates the blood-brain barrier (BBB)[1]. Consequently, in vitro neurotoxicity screening using human-derived neuronal cell lines (e.g., SH-SY5Y) is a mandatory component of the safety cascade.

MechPathway Molecule Pyridine-Azetidine Scaffold Path1 Lysosomal Trapping (pKa > 9) Molecule->Path1 Path2 Kv11.1 Cavity Binding Molecule->Path2 Path3 CYP450 N-Oxidation Molecule->Path3 Effect1 Endosomal Dysfunction Path1->Effect1 Effect2 Potassium Efflux Blockade Path2->Effect2 Effect3 Reactive Electrophiles Path3->Effect3 Tox1 Apoptosis Effect1->Tox1 Tox2 QT Prolongation Effect2->Tox2 Tox3 Hepatotoxicity Effect3->Tox3

Fig 1. Mechanistic pathways of toxicity associated with the pyridine-azetidine scaffold.

In Vitro Safety Profiling Protocols

The following protocols are designed as self-validating systems. Every assay includes specific positive and negative controls to ensure the assay window is robust and the mechanistic causality is proven.

Protocol A: Automated Patch-Clamp for hERG Liability

Rationale: Directly assesses the risk of fatal cardiac arrhythmias by measuring the blockade of the Kv11.1 potassium channel[2].

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve the test compound in DMSO. Prepare a 6-point serial dilution (0.1 µM to 30 µM). Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent-induced membrane destabilization.

  • Electrophysiology Setup: Load cells into a 384-well automated patch-clamp system. Establish whole-cell configuration, ensuring a seal resistance of > 1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (driving channel activation and inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.

  • Validation & Readout: Measure the reduction in peak tail current. Self-Validation: Use Terfenadine (1 µM) as a positive control (must show >80% block) and 0.1% DMSO as a negative control.

Protocol B: High-Content Neurotoxicity & Lysosomotropism Assay

Rationale: Given the STOT SE 3 (narcotic) classification[1], SH-SY5Y neuroblastoma cells are utilized to assess CNS-specific cytotoxicity and lysosomal trapping driven by the basic azetidine amine.

  • Seeding: Seed SH-SY5Y cells in 96-well optical bottom plates at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Expose cells to the test compound (1 to 100 µM) for 24 and 48 hours.

  • Multiplex Staining: Co-incubate with LysoTracker Red (50 nM) to quantify lysosomal volume, Hoechst 33342 (1 µg/mL) for nuclear condensation (apoptosis), and TMRE (200 nM) for mitochondrial membrane potential.

  • Imaging: Acquire images using a high-content screening (HCS) confocal microscope.

  • Validation & Readout: Quantify the fold-change in LysoTracker intensity per cell. Self-Validation: Use Chloroquine (50 µM) as a positive control. A valid assay requires a >3-fold increase in lysosomal volume in the positive control wells.

Protocol C: Reactive Metabolite Trapping (GSH)

Rationale: Pyridine N-oxidation or amine oxidation by hepatic CYP450s can form "soft" electrophiles that covalently bind to proteins, causing idiosyncratic drug-induced liver injury (DILI). Glutathione (GSH) acts as a surrogate nucleophile to trap these species.

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution Q-TOF mass spectrometer. Scan for the neutral loss of 129 Da, which is characteristic of GSH adducts.

  • Validation: Use Acetaminophen (10 µM) as a positive control, which must yield the characteristic NAPQI-GSH adduct.

Quantitative Safety Thresholds

To facilitate Go/No-Go decisions during lead optimization, all quantitative data should be benchmarked against the following industry-standard thresholds for basic amine scaffolds.

Assay / ParameterTarget Threshold (Go)Marginal (Review)High Risk (No-Go)Typical Profile for Pyridine-Azetidines
hERG IC50 (Patch-Clamp)> 30 µM10 - 30 µM< 10 µM5 - 15 µM (Requires pKa modulation)
Cytotoxicity IC50 (SH-SY5Y)> 50 µM20 - 50 µM< 20 µM> 50 µM (Generally well-tolerated acutely)
Lysosomotropism (Fold Change)< 1.5x1.5x - 3.0x> 3.0x2.0x - 4.0x (Driven by high basicity)
Reactive Metabolites (GSH)No adductsTrace adductsAbundant adductsTrace N-oxide formation observed

Tiered Screening Workflow

To optimize resources, the safety evaluation of 1-(Pyridin-4-yl)azetidin-3-amine derivatives should follow a strict tiered workflow, prioritizing high-throughput, high-attrition assays (like hERG) before advancing to complex mechanistic profiling.

SafetyWorkflow Comp 1-(Pyridin-4-yl)azetidin-3-amine Test Article Tier1 Tier 1: High-Throughput Screening Comp->Tier1 hERG hERG Automated Patch-Clamp Tier1->hERG Cyto HepG2 / SH-SY5Y Cytotoxicity Tier1->Cyto Ames Mini-Ames Genotoxicity Tier1->Ames Tier2 Tier 2: Mechanistic Profiling hERG->Tier2 Cyto->Tier2 Ames->Tier2 GSH GSH Reactive Metabolite Trapping Tier2->GSH Lyso Lysosomotropism Assay Tier2->Lyso Decision Safety Margin Assessment GSH->Decision Lyso->Decision Go Go: IC50 > 30 µM Decision->Go NoGo No-Go: IC50 < 10 µM Decision->NoGo

Fig 2. Tiered in vitro safety profiling workflow for pyridine-azetidine derivatives.

References

  • NextSDS Database. "1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS,[Link]

  • Lin, W., et al. "Azetidine-2-carboxylic acid-induced oligodendrogliopathy in vitro and the pathogenesis of multiple sclerosis." Journal of Neuropathology & Experimental Neurology, Oxford Academic.[Link]

  • ACS Publications. "Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication." ACS Medicinal Chemistry Letters.[Link]

  • Shaw, S. J., et al. "Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators." Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

CAS registry number and commercial suppliers for 1-(Pyridin-4-yl)azetidin-3-amine

Technical Whitepaper: Physicochemical Profiling, Sourcing, and Synthetic Integration of 1-(Pyridin-4-yl)azetidin-3-amine Executive Summary In modern drug discovery, the incorporation of sp³-rich ring systems is a proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physicochemical Profiling, Sourcing, and Synthetic Integration of 1-(Pyridin-4-yl)azetidin-3-amine

Executive Summary

In modern drug discovery, the incorporation of sp³-rich ring systems is a proven strategy to improve the physicochemical properties of drug candidates, such as lowering lipophilicity (logP) and increasing aqueous solubility. The 1-(pyridin-4-yl)azetidin-3-amine scaffold serves as a highly efficient, rigid, bifunctional building block. It is frequently utilized in the design of kinase inhibitors and central nervous system (CNS) active agents. The pyridine ring offers a classic hydrogen-bond acceptor, while the azetidine core projects the primary amine into solvent-exposed channels for further derivatization.

Structural Biology & Medicinal Chemistry Rationale

The logical relationship between this scaffold and typical protein binding pockets makes it an ideal bioisostere for piperazines and pyrrolidines. The distinct vector projection of the azetidine ring minimizes steric clashes while maintaining the necessary distance between the hinge-binding pyridine and the solvent-exposed functional groups.

Pharmacophore S 1-(Pyridin-4-yl)azetidin-3-amine Scaffold H Kinase Hinge Region (H-bond Acceptor) S->H Pyridine Nitrogen V Vector Projection (Rigid Spacer) S->V Azetidine Core R Solvent Channel (H-bond Donor) S->R Primary Amine

Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.

Chemical Identity and Physicochemical Properties

The compound is predominantly synthesized, stored, and commercially distributed as a dihydrochloride salt .

Causality of Salt Selection: The free base of azetidin-3-amines is typically a viscous, hygroscopic oil that is highly susceptible to degradation by atmospheric carbon dioxide (forming carbamates). Isolation as the dihydrochloride salt yields a free-flowing, bench-stable powder, significantly enhancing weighing accuracy, preventing oxidation, and extending shelf-life.

Table 1: Physicochemical Data

PropertyValue
Chemical Name 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
CAS Registry Number 2098025-88-6[1],[2]
Molecular Formula C₈H₁₃Cl₂N₃
Molecular Weight 222.12 g/mol
Physical Form Solid (Powder)

Commercial Sourcing and Supply Chain

Procurement of high-purity building blocks is critical for reproducible high-throughput screening and lead optimization. Several global suppliers provide this scaffold, typically at ≥98% purity, supporting both early-stage research and scaled biotechnology production.

Table 2: Commercial Suppliers

SupplierProduct/Catalog NumberPurityNotes
Sigma-Aldrich (Merck) Custom/VariesAssayedLeading global life science supplier.
J&K Scientific (ChemScene) CS-0650607≥98%Supports peptide synthesis & green chemistry[3].
Calpaclab N/A98%Manufactured in the USA[1].
Shanghai Labwellx N/A98%Reagent grade, distributed via Echemi[4].

Experimental Methodologies: Synthetic Integration

When utilizing 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride in parallel synthesis, the primary challenge is the controlled liberation of the free amine without inducing degradation of the strained four-membered ring.

SyntheticWorkflow A 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride B Free-Basing (DIPEA, DMF) A->B Neutralize HCl C Amide Coupling (HATU, R-COOH) B->C Electrophile Addition D Reductive Amination (NaBH(OAc)3, R-CHO) B->D Electrophile Addition E Target Compound Isolation C->E HPLC Purification D->E HPLC Purification

Synthetic workflows utilizing 1-(Pyridin-4-yl)azetidin-3-amine for inhibitor design.

Protocol: Amide Coupling via Controlled Free-Basing

Objective: To couple the primary amine of the azetidine scaffold with a target carboxylic acid using HATU. Self-Validating System: The protocol employs Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring as an In-Process Control (IPC) to verify the complete consumption of the limiting reagent, ensuring the reaction is self-validating before proceeding to downstream purification.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in driving the formation of the active ester, minimizing the risk of epimerization of the carboxylic acid partner.

  • Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Activation: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to the solution and stir at room temperature for 10 minutes. Causality: Exactly 4.0 equivalents of DIPEA are required: 2.0 equivalents to neutralize the dihydrochloride salt of the incoming amine, 1.0 equivalent to deprotonate the carboxylic acid, and 1.0 equivalent as a catalytic excess to drive the coupling. DIPEA is preferred over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.

  • Amine Addition: Add 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 equiv)[1] in a single portion.

  • Reaction Monitoring (IPC): Stir the reaction at room temperature for 2 hours. Extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation: The reaction is deemed complete when the UV trace (254 nm) shows >95% consumption of the carboxylic acid and the MS trace confirms the presence of the product mass [M+H]+ .

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC to isolate the target compound.

References

  • Calpaclab - 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride, 98% Purity.
  • Sigma-Aldrich - Azetidin-1-yl.
  • NextSDS - 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information.
  • J&K Scientific - 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride | 2098025-88-6.
  • Echemi - 16816 Cbatpaa for Sale.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 1-(Pyridin-4-yl)azetidin-3-amine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The building block, 1-(Pyridin-4-yl)azetidin-3-amine , has emerged as a significant scaffold, merging two "privileged" heterocyclic systems: the azetidine and the pyridine ring.[1][2]

The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties. Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional exit vector that is highly sought after in drug design to explore chemical space beyond traditional flat aromatic systems.[1][3] This sp³-rich character often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to more lipophilic and planar moieties.[3] The primary amine at the 3-position serves as a versatile synthetic handle for a multitude of chemical transformations.

The pyridin-4-yl substituent, on the other hand, is a well-established pharmacophore in numerous therapeutic areas.[2] The nitrogen atom acts as a potent hydrogen bond acceptor, crucial for interactions with biological targets, most notably the hinge region of various kinases.[4] Furthermore, the pyridine ring can modulate the basicity of the azetidine nitrogen, influence overall polarity, and serve as a vector for CNS penetration.[5]

This guide provides an in-depth exploration of 1-(Pyridin-4-yl)azetidin-3-amine as a building block, offering detailed synthetic protocols and insights into its application in drug discovery programs.

Physicochemical and Structural Properties

Understanding the intrinsic properties of a building block is critical for its effective deployment in a medicinal chemistry campaign. 1-(Pyridin-4-yl)azetidin-3-amine, typically supplied as a dihydrochloride salt, possesses a favorable profile for drug discovery.[6][7]

Table 1: Physicochemical Properties of 1-(Pyridin-4-yl)azetidin-3-amine

PropertyValueSource
Molecular Formula C₈H₁₁N₃-
Molecular Weight 149.19 g/mol (free base)-
Molecular Weight (di-HCl) 222.12 g/mol [6]
Calculated LogP -0.045[7]
Hydrogen Bond Donors 1 (primary amine)[7]
Hydrogen Bond Acceptors 3 (pyridine N, azetidine N, amine N)[7]
Fraction of sp³ Carbons (Fsp³) 0.375[7]

The low LogP value indicates high polarity, which can be advantageous for achieving aqueous solubility, a common challenge in drug development. The high hydrogen bond donor and acceptor count suggests the molecule can participate in multiple, specific interactions with a protein target.

Caption: Key structural features of the building block.

Synthetic Applications & Protocols

The primary amine of 1-(Pyridin-4-yl)azetidin-3-amine is a versatile functional group that can be readily derivatized through several standard organic transformations. The following protocols are provided as robust starting points for medicinal chemists. Note that the building block is often supplied as a dihydrochloride salt, requiring neutralization prior to or in situ during the reaction.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimal racemization for chiral carboxylic acids.[8][9]

Causality Behind Experimental Choices:

  • HATU: A highly efficient uronium-based coupling reagent that rapidly activates carboxylic acids. It is often superior to carbodiimide-based reagents for hindered amines or acids.[10]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base used to neutralize the dihydrochloride salt of the amine and to scavenge the acid formed during the reaction. Its steric bulk prevents it from competing in the coupling reaction.[8]

  • DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves a wide range of organic molecules, including the reactants and reagents.

Amide_Coupling_Workflow Start Carboxylic Acid (R-COOH) + 1-(Pyridin-4-yl)azetidin-3-amine·2HCl Reagents HATU (1.1 eq) DIPEA (3.0 eq) Anhydrous DMF Activation Carboxylic Acid Activation (Stir 15 min at RT) Start->Activation 1. Combine Reagents->Activation 2. Add Reaction Amine Addition & Coupling (Stir 2-4h at RT) Activation->Reaction 3. Couple Workup Aqueous Workup (Water quench, EtOAc extraction) Reaction->Workup 4. Isolate Purification Purification (Silica Gel Chromatography) Workup->Purification 5. Purify Product N-Acyl-1-(pyridin-4-yl)azetidin-3-amine (Final Product) Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The azetidine nitrogen can act as a nucleophile to displace leaving groups (typically halogens) on electron-deficient aromatic or heteroaromatic rings. This is a powerful method for creating C-N bonds. The analogous reaction with 4-chloro-pyrimidines has been shown to be effective.[11]

Causality Behind Experimental Choices:

  • Electron-Deficient Aryl Halide: The aromatic ring must be activated towards nucleophilic attack by the presence of electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group (F, Cl).

  • K₂CO₃ (Potassium Carbonate): A mild inorganic base sufficient to neutralize the generated HCl without promoting side reactions.

  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent that accelerates SNAr reactions by solvating the cation and leaving the "naked" nucleophile.

  • Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

SNAr_Workflow Start Aryl Halide (Ar-X) (e.g., 4-fluoronitrobenzene) + 1-(Pyridin-4-yl)azetidin-3-amine·2HCl Reagents K₂CO₃ (3.0 eq) Anhydrous DMSO Reaction Heat Reaction Mixture (e.g., 80-120 °C, 4-12h) Start->Reaction 1. Combine & Heat Reagents->Reaction Workup Aqueous Workup (Water quench, EtOAc extraction) Reaction->Workup 2. Isolate Purification Purification (Silica Gel Chromatography) Workup->Purification 3. Purify Product N-Aryl-1-(pyridin-4-yl)azetidin-3-amine (Final Product) Purification->Product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • In a sealed vial, combine the electron-deficient aryl halide (1.0 eq), 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq), and potassium carbonate (3.0 eq) in anhydrous DMSO.

  • Seal the vial and heat the mixture to 80-120 °C for 4-12 hours, with stirring. Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the N-aryl product.

Protocol 3: Reductive Amination

Reductive amination is a classic method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process is highly efficient and versatile.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and can be added directly to the mixture of the amine and carbonyl, as it will preferentially reduce the iminium ion intermediate over the starting carbonyl.[12]

  • DCE (1,2-Dichloroethane): A common solvent for reductive aminations. Acetic acid can be added as a catalyst to facilitate iminium ion formation.

  • Molecular Sieves: Can be added to remove the water generated during imine formation, driving the equilibrium towards the product.

Reductive_Amination_Workflow Start Aldehyde/Ketone (R-CO-R') + 1-(Pyridin-4-yl)azetidin-3-amine·2HCl Reagents NaB(OAc)₃H (1.5 eq) DIPEA (2.2 eq) DCE, Acetic Acid (cat.) Imine_Formation Imine/Iminium Formation (Stir 30 min at RT) Start->Imine_Formation 1. Combine Reagents->Imine_Formation 2. Add Reduction Reduction Step (Stir 6-18h at RT) Imine_Formation->Reduction 3. Reduce Workup Aqueous Workup (Sat. NaHCO₃ quench, DCM extraction) Reduction->Workup 4. Isolate Purification Purification (Silica Gel Chromatography) Workup->Purification 5. Purify Product N-Alkyl-1-(pyridin-4-yl)azetidin-3-amine (Final Product) Purification->Product

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

  • To a stirred suspension of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq) and the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE), add DIPEA (2.2 eq).

  • Stir for 30 minutes at room temperature. A catalytic amount of acetic acid can be added if imine formation is slow.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 6-18 hours until completion (monitored by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the N-alkylated product.

Medicinal Chemistry Applications & SAR Insights

The 1-(Pyridin-4-yl)azetidin-3-amine scaffold is a highly promising building block for targeting several important classes of proteins.

Kinase Inhibition

The pyridin-4-yl moiety is a well-known hinge-binding motif in a multitude of kinase inhibitors.[4] The nitrogen atom acts as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP. The azetidine linker serves to project a substituent from the 3-amino position into the solvent-exposed region of the ATP binding site, where selectivity can be achieved.

  • Structure-Activity Relationship (SAR) Insights:

    • Pyridine Isomer: The 4-position of the pyridine nitrogen is often optimal for hinge binding compared to the 2- or 3-isomers.[13]

    • Azetidine Ring: Provides a rigid, non-planar linker, which can improve potency and selectivity compared to more flexible alkyl chains. The sp³ character enhances solubility and metabolic stability.[3]

    • Amine Substituent (R): This group can be modified to target specific sub-pockets within the kinase active site, leading to improved selectivity and potency. For example, in Akt inhibitors, this region is often occupied by aryl or heteroaryl groups.[14]

Kinase_Inhibitor_Concept cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent Exposed Region Pyridine Pyridin-4-yl Pyridine->Hinge H-Bond Azetidine Azetidine Linker Azetidine->Pocket Scaffold Positioning Amine N-R Amine->Solvent Selectivity Group (R)

Caption: Conceptual binding mode in a kinase active site.

Central Nervous System (CNS) Agents

The incorporation of small, polar heterocycles is a common strategy in CNS drug design to balance potency with the need to cross the blood-brain barrier. Close analogs, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been developed as potent histamine H₃ receptor agonists with CNS activity.[2][14] This suggests that the 1-(pyridin-4-yl)azetidin-3-amine scaffold is also well-suited for developing CNS-penetrant molecules.

  • SAR Insights:

    • The pyridine ring can help to lower the pKa of the azetidine nitrogen, which may be beneficial for reducing interaction with off-target ion channels and improving the pharmacokinetic profile.

    • The overall polarity (low LogP) and the presence of hydrogen bond acceptors/donors are features often found in CNS drugs.[5]

Conclusion

1-(Pyridin-4-yl)azetidin-3-amine is a versatile and valuable building block for modern medicinal chemistry. Its unique combination of a rigid, sp³-rich azetidine core and a potent pharmacophoric pyridine ring provides a powerful platform for the design of novel therapeutics. The synthetic protocols outlined in this guide offer reliable methods for incorporating this scaffold into a diverse range of molecules, enabling the exploration of new chemical space in the pursuit of potent and selective drugs for various therapeutic targets, including kinases and CNS receptors.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 24, 2026, from [Link]

  • Barlaam, B. et al. (2012). Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. Google Patents.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 24, 2026, from [Link]

  • de Jong, A. J., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848–10866. [Link]

  • Huang, T., et al. (2016). Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. Google Patents.
  • Chemcas. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved March 24, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Frank, É., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1062. [Link]

  • Leemans, E., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists With in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10848-10866. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

  • Singh, P., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

  • Leemans, E., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H 3 Receptor Agonists With in Vivo Central Nervous System Activity. PubMed. Retrieved March 24, 2026, from [Link]

  • Lin, S. X., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116401. [Link]

  • AstraZeneca. (2024). Indazole compounds as pkmyt1 kinase inhibitors. Google Patents.
  • Neves, L. X., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57774. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved March 24, 2026, from [Link]

Sources

Application

Application Note: Optimized Synthesis of 1-(Pyridin-4-yl)azetidin-3-amine via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary 1-(Pyridin-4-yl)azetidin-3-amine is a highly valuable bifunctional building block in medicinal chemistry. The incorporation of azetidine motifs is frequently utilized to improve aqueous solubility, redu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Pyridin-4-yl)azetidin-3-amine is a highly valuable bifunctional building block in medicinal chemistry. The incorporation of azetidine motifs is frequently utilized to improve aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines in drug candidates. Synthesizing this structural motif requires the efficient coupling of an azetidine ring to a pyridine core. This application note details a highly optimized, self-validating Nucleophilic Aromatic Substitution (SNAr) protocol to achieve this transformation with maximum chemoselectivity and yield.

Mechanistic Rationale & Reaction Design

As a Senior Application Scientist, designing a robust SNAr workflow requires moving beyond basic reagent mixing to understanding the kinetic and thermodynamic drivers of the reaction.

Electrophile Selection (Fluorine vs. Chlorine): The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[1]. While 4-chloropyridine is a commonly considered electrophile, 4-fluoropyridine is vastly superior for this transformation. The highly electronegative fluorine atom strongly polarizes the C–F bond, significantly lowering the activation energy for the nucleophilic attack. Consequently, SNAr reactions of fluoropyridines can proceed orders of magnitude faster than their chlorinated counterparts[1].

Nucleophile & Protecting Group Strategy: Azetidin-3-amine possesses two nucleophilic nitrogen atoms. To ensure absolute regioselectivity and prevent polymeric cross-linking, the primary amine must be masked. We utilize tert-butyl azetidin-3-ylcarbamate (Boc-protected azetidin-3-amine). The secondary nitrogen of the azetidine ring acts as the sole nucleophile, while the Boc group remains stable under the basic SNAr conditions but can be easily cleaved later[2].

Base and Solvent Selection: Azetidines are highly strained four-membered rings that are susceptible to ring-opening under harsh nucleophilic or unoptimized basic conditions[3]. To prevent degradation, we employ N,N-diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature excellently solvates the anionic Meisenheimer transition state, allowing the reaction to achieve full conversion at milder temperatures (100 °C) compared to traditional solvent-free melts.

Reaction Optimization Data

The following table summarizes the causal relationship between leaving group, solvent, base, and overall yield, validating the optimized conditions chosen for the final protocol.

ElectrophileSolventBaseTemp (°C)Time (h)Conversion / Yield (%)
4-ChloropyridineDMFK₂CO₃1202445% (Significant degradation)
4-ChloropyridineDMSODIPEA1202458% (Incomplete conversion)
4-FluoropyridineDMFK₂CO₃1001681% (Trace ring-opening)
4-Fluoropyridine DMSO DIPEA 100 12 >95% (Optimal)

Visualizations of the SNAr Pathway

Meisenheimer Nuc Nucleophilic Attack (Azetidine Nitrogen) C4 C4 Position of Pyridine (Highly Electrophilic) Nuc->C4 Electron pair donation Complex Meisenheimer Complex (Negative charge stabilized by Pyridine N) C4->Complex sp2 to sp3 transition Product Substituted Pyridine + F- Leaving Group Complex->Product Aromatization & F- loss

Caption: Mechanistic sequence of the SNAr addition-elimination on 4-fluoropyridine.

SNAr_Workflow A 4-Fluoropyridine + Boc-Azetidin-3-amine B SNAr Reaction (DMSO, DIPEA, 100°C) A->B Mix reactants C Meisenheimer Intermediate B->C Addition step D Boc-Protected Product C->D F- Elimination E Boc Deprotection (TFA/DCM) D->E Acidic cleavage F 1-(Pyridin-4-yl) azetidin-3-amine E->F Isolation

Caption: Experimental workflow for the synthesis of 1-(pyridin-4-yl)azetidin-3-amine via SNAr.

Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(pyridin-4-yl)azetidin-3-yl)carbamate

Objective: Perform the SNAr coupling while preserving the integrity of the azetidine ring.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.0 equiv, 10 mmol, 1.72 g).

  • Solvent & Base: Dissolve the amine in anhydrous DMSO (15 mL). Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol, 4.35 mL). Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Dropwise, add 4-fluoropyridine (1.2 equiv, 12 mmol, 1.05 mL). Note: 4-fluoropyridine is volatile and should be handled in a fume hood.

  • Reaction: Attach a reflux condenser, purge the system with nitrogen, and heat the reaction mixture to 100 °C using an oil bath for 12 hours. Monitor the reaction progression via LC-MS or TLC (10% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to yield the Boc-protected intermediate as a pale yellow solid.

Step 2: Boc Deprotection to yield 1-(Pyridin-4-yl)azetidin-3-amine

Objective: Cleave the carbamate protecting group to reveal the primary amine[2].

  • Preparation: Dissolve the purified tert-butyl (1-(pyridin-4-yl)azetidin-3-yl)carbamate (1.0 equiv, 5 mmol, 1.24 g) in anhydrous Dichloromethane (DCM) (10 mL) in a 25 mL round-bottom flask.

  • Acidic Cleavage: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 mL) dropwise over 10 minutes[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours. The evolution of CO₂ gas will be observed.

  • Concentration: Once complete (verified by LC-MS), concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (2 × 10 mL) to assist in the removal of residual TFA.

  • Neutralization & Isolation: The product is obtained as a ditrifluoroacetate salt. To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO₃ followed by extraction with a polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1). Dry and concentrate to yield the final 1-(pyridin-4-yl)azetidin-3-amine.

References

  • Fier, P. S., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014. URL:[Link]

  • Aaltonen, K., et al. "Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation." Journal of Medicinal Chemistry, 2018. URL:[Link]

Sources

Method

Application Note: Optimized Amide Coupling Protocols for 1-(Pyridin-4-yl)azetidin-3-amine

Executive Summary & Molecular Profiling 1-(Pyridin-4-yl)azetidin-3-amine is a highly versatile building block in modern medicinal chemistry, frequently deployed as a rigidified diamine spacer, a bioisostere for piperazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

1-(Pyridin-4-yl)azetidin-3-amine is a highly versatile building block in modern medicinal chemistry, frequently deployed as a rigidified diamine spacer, a bioisostere for piperazines, or a polar fragment in kinase and GPCR inhibitor design.

While structurally simple, achieving high-yielding amide couplings with this molecule requires precise stoichiometric control. Because it is predominantly synthesized and supplied as a dihydrochloride salt (CAS: 2098025-88-6)[1], standard coupling conditions often fail due to inadequate base stoichiometry. This application note provides field-proven, self-validating protocols for discovery-scale and process-scale amide bond formation using this specific substrate.

Mechanistic Causality & Experimental Design (E-E-A-T)

Chemoselectivity: The Nucleophilic Hierarchy

The molecule features two nitrogen atoms, but they possess drastically different electronic profiles:

  • C3 Primary Amine: This is a highly reactive, sterically unhindered nucleophile.

  • N1 Azetidine Nitrogen: The lone pair on this tertiary amine is heavily delocalized into the electron-deficient 4-pyridyl ring via resonance. This conjugation renders the N1 nitrogen virtually non-nucleophilic and weakly basic. Consequently, protection of the N1 nitrogen is unnecessary; acylation is entirely chemoselective for the C3 amine.

The Stoichiometric Base Imperative

The most common point of failure in coupling this substrate is underestimating the base requirement. The dihydrochloride salt necessitates a two-phase neutralization logic:

  • Salt Neutralization: Exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed immediately just to liberate the free base.

  • Reaction Scavenging: An additional 1.0 to 2.0 equivalents of base are required to deprotonate the carboxylic acid and scavenge the acidic byproducts generated by coupling reagents (e.g., HATU, EDC)[2][3].

Rule of Thumb: A minimum of 4.0 equivalents of DIPEA must be used.

G S 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride (2HCl) FB Free Base Amine (Reactive Nucleophile) S->FB Step 1 B1 2.0 eq DIPEA (Salt Neutralization) B1->FB P Final Amide Product FB->P Step 2 B2 1.0 - 2.0 eq DIPEA (Reaction Scavenger) B2->P CR Acid + Coupling Reagent CR->P

Stoichiometric base logic for neutralizing the dihydrochloride salt.

Coupling Reagent Selection

The choice of reagent dictates the reaction kinetics and downstream purification[4]:

  • HATU: The gold standard for discovery chemistry. It forms a highly reactive HOAt active ester, ideal for sterically hindered carboxylic acids.

  • EDC/HOBt: Highly scalable. Because the target amide contains a polar pyridine ring, traditional organic extraction can be tricky. EDC generates water-soluble urea byproducts, allowing for a clean aqueous workup[5].

  • T3P (Propylphosphonic anhydride): The premier choice for process scale-up and epimerization-prone substrates. It generates benign, water-soluble phosphate byproducts[6][7].

G A Carboxylic Acid (R-COOH) C Active Ester Intermediate A->C Base (DIPEA) B Coupling Reagent (HATU / EDC / T3P) B->C Activation E Target Amide Product C->E Nucleophilic Attack D 1-(Pyridin-4-yl)azetidin-3-amine (Free Base) D->E C3-NH2

Mechanistic pathway of amide bond formation via active ester intermediate.

Comparative Data Presentation

The following table summarizes the optimal parameters for reacting 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride with a standard carboxylic acid across three reagent systems.

Reagent SystemOptimal SolventBase Equivalents (DIPEA)Reaction TimeEpimerization RiskByproduct Removal StrategyTypical Yield
HATU DMF4.0 - 5.01 - 2 hModerateSilica Gel / Prep-HPLC85 - 95%
EDC / HOBt DCM or DMF4.0 - 5.04 - 12 hLowAqueous Extraction75 - 85%
T3P (50% in EtOAc) EtOAc or DCM4.0 - 5.02 - 8 hVery LowAqueous Extraction80 - 90%

Step-by-Step Experimental Protocols

Protocol A: Discovery-Scale Amidation (HATU-Mediated)

Best for: Rapid library synthesis, sterically hindered acids, and unreactive substrates.

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (4.0 eq, 2.0 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the mixture at room temperature for 10 minutes to form the active ester.

  • Amine Addition: Add 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq, 0.55 mmol) in one portion.

  • Self-Validation Checkpoint 1 (LC-MS): After 15 minutes, sample 5 µL of the reaction into 1 mL of MeOH. Analyze via LC-MS. You should observe the disappearance of the free base amine peak (m/z 150.2 [M+H]+ ). If the amine peak persists alongside unreacted acid, add an additional 0.5 eq of DIPEA.

  • Workup: Once complete (typically 1-2 hours), dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL).

  • Self-Validation Checkpoint 2 (pH): Ensure the aqueous layer during the NaHCO₃ wash is pH ≥ 8 . If the aqueous layer is acidic, the basic 4-pyridyl moiety of the product will protonate and partition into the aqueous waste, destroying your yield.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Scalable Amidation with Aqueous Workup (EDC/HOBt)

Best for: Gram-scale synthesis where column chromatography is undesirable.

  • Preparation: Suspend the carboxylic acid (1.0 eq, 5.0 mmol) and 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (1.05 eq, 5.25 mmol) in anhydrous DCM (25 mL).

  • Base Addition: Add DIPEA (4.5 eq, 22.5 mmol) dropwise. The suspension should clear as the free base is liberated.

  • Coupling: Add HOBt (1.2 eq, 6.0 mmol) followed by EDC·HCl (1.2 eq, 6.0 mmol). Stir at room temperature for 8-12 hours.

  • Workup: Dilute the reaction with additional DCM (25 mL). Wash sequentially with 10% aqueous citric acid (20 mL) [Note: Monitor time closely to avoid hydrolyzing the product], saturated aqueous NaHCO₃ (2 × 25 mL), and water (25 mL). The urea byproducts will partition into the aqueous layer.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate to yield the analytically pure amide.

Protocol C: Low-Epimerization Process Scale (T3P)

Best for: Chiral carboxylic acids prone to racemization.

  • Preparation: Combine the chiral carboxylic acid (1.0 eq, 10 mmol) and 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride (1.0 eq, 10 mmol) in EtOAc (40 mL).

  • Base Addition: Add DIPEA (4.0 eq, 40 mmol) and cool the mixture to 0 °C using an ice bath.

  • T3P Addition: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq, 15 mmol) over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction by adding water (20 mL). Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). The phosphate byproducts of T3P are highly water-soluble and are easily removed.

References

  • Azetidinyl diamides as monoacylglycerol lipase inhibitors.Google Patents (WO2010124108A1).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 1-(Pyridin-4-yl)azetidin-3-amine in Kinase Inhibitor Design

Introduction: The Strategic Imperative for Privileged Scaffolds in Kinase Drug Discovery The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of small-molecule kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative for Privileged Scaffolds in Kinase Drug Discovery

The landscape of modern therapeutics, particularly in oncology, is profoundly shaped by the development of small-molecule kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] The design of potent and selective inhibitors often hinges on the use of "privileged scaffolds"—molecular frameworks that are pre-validated to interact with the highly conserved ATP-binding site of the kinome.[2] The 1-(Pyridin-4-yl)azetidin-3-amine moiety has emerged as a particularly valuable scaffold, offering a unique convergence of structural and physicochemical properties that address key challenges in kinase inhibitor design.

This technical guide provides a comprehensive overview of the rationale, application, and experimental protocols for incorporating this versatile scaffold into novel kinase inhibitor candidates. We will delve into the distinct roles of the pyridine and azetidine components, provide detailed synthetic and biochemical assay protocols, and offer insights into establishing a robust structure-activity relationship (SAR).

The Architectural Advantage: Deconstructing the 1-(Pyridin-4-yl)azetidin-3-amine Scaffold

The power of this scaffold lies in the synergistic contribution of its three key components: the pyridine ring, the conformationally rigid azetidine core, and the strategically placed 3-amino group.

  • The Pyridine Moiety: The Quintessential Hinge-Binder: The pyridine ring is a cornerstone of modern medicinal chemistry, found in approximately one-third of kinase inhibitors approved in the last decade.[3] Its nitrogen atom acts as a crucial hydrogen bond acceptor, enabling it to form a canonical interaction with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[4][5] This interaction is fundamental for anchoring the inhibitor. Furthermore, the pyridine ring often enhances aqueous solubility and offers a vector for substitution to modulate potency and selectivity.[3][6]

  • The Azetidine Ring: A Vector for Specificity and Improved Properties: The four-membered azetidine ring is a privileged scaffold in its own right.[7] Its strained, non-planar structure introduces conformational rigidity, which reduces the entropic penalty of binding and can lead to higher potency.[8][9] As a saturated, sp3-rich motif, it provides a three-dimensional exit vector from the planar pyridine core. This allows medicinal chemists to project substituents into less-conserved regions of the ATP pocket, thereby achieving selectivity for the target kinase over other members of the kinome.[10] The incorporation of azetidine can also improve metabolic stability and other key pharmacokinetic properties.[9]

  • The 3-Amino Group: The Gateway to Potency: The primary amine at the 3-position of the azetidine ring serves as a versatile chemical handle. It provides a robust point of attachment for a wide array of chemical moieties, allowing for the systematic exploration of chemical space and the optimization of interactions with the solvent-exposed region or specific sub-pockets of the target kinase.

Caption: Scaffold interaction within a generic kinase ATP pocket.

Application Note I: Synthetic Incorporation of the Scaffold

The primary amine of 1-(Pyridin-4-yl)azetidin-3-amine serves as an excellent nucleophile for coupling to various electrophilic partners. The following protocols outline two common and robust methods for its incorporation into a lead molecule.

Protocol 1: Amide Bond Formation with a Carboxylic Acid Moiety

This protocol is ideal for coupling the scaffold to a fragment or lead compound bearing a carboxylic acid. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended for its high efficiency and low rate of epimerization.

Materials:

  • 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (commercially available[11][12])

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution to neutralize the hydrochloride salts and liberate the free amine. Stir for 5 minutes.

  • Coupling Reaction: Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired amide product.

Causality Behind Choices:

  • HATU: Chosen over other coupling reagents like EDC/HOBt for its faster reaction kinetics and superior ability to suppress side reactions, leading to cleaner product formation.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salts without competing with the primary amine in the coupling reaction. An excess is used to ensure complete neutralization and drive the reaction forward.

  • Aqueous Workup: The NaHCO₃ washes are critical for removing unreacted carboxylic acid and acidic byproducts from the HATU reagent.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Activated Heterocycle

This method is suitable for attaching the scaffold to an electron-deficient heteroaromatic ring, such as a 2-chloropyrimidine, a common core in many kinase inhibitors.[13]

Materials:

  • 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride

  • Activated chloro-heterocycle (e.g., 2-chloro-4-aryl-pyrimidine)

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the chloro-heterocycle (1.0 eq) in DMSO, add 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.2 eq) and a base such as K₂CO₃ (3.0 eq) or DIPEA (3.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific chloro-heterocycle.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take from 4 to 24 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the crude product.

  • Isolation: Collect the solid by filtration and wash thoroughly with water. Alternatively, if the product is soluble, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain the final product.

Caption: General synthetic workflow for scaffold incorporation.

Application Note II: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds has been synthesized, it is essential to determine their inhibitory potency against the target kinase. A luminescent-based assay that quantifies ATP consumption is a highly sensitive, non-radioactive, and industry-standard method.[1]

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the IC₅₀ value.[1]

Materials:

  • Purified target kinase

  • Specific peptide substrate for the target kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (synthesized inhibitors) dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (100% activity control) and a potent known inhibitor (0% activity control).

  • Kinase Addition: Prepare a solution of the target kinase in kinase assay buffer. Add 5 µL of this solution to each well, except for the "no enzyme" background controls.

  • Reaction Initiation: Prepare a solution of ATP and the peptide substrate in kinase assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure a sensitive measurement of competitive inhibition.[1] Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to all wells. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption).

  • Stopping Reaction and ATP Depletion: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP.

  • Signal Generation and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (from "no enzyme" wells) from all other measurements.

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% activity and the average signal from the positive control inhibitor wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Illustrative Data and SAR Insights

The protocols above enable the generation of quantitative data to drive the optimization process. By systematically modifying the "R-group" attached to the 3-amino position, a structure-activity relationship (SAR) can be established.

Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound IDR-Group Attached to 3-AminoTarget Kinase IC₅₀ (nM)
LEAD-01 -H5,200
LEAD-02 -C(=O)CH₃ (Acetyl)850
LEAD-03 -C(=O)Ph (Benzoyl)150
LEAD-04 -C(=O)-(4-fluorophenyl)45
LEAD-05 -C(=O)-(4-methoxyphenyl)98
LEAD-06 -SO₂CH₃ (Mesyl)>10,000

Interpreting the Data:

  • Initial Hit to Lead: The unsubstituted amine (LEAD-01 ) shows weak activity. Acylation (LEAD-02 ) significantly improves potency, suggesting a beneficial interaction in the corresponding pocket.

  • Exploring Aromatic Interactions: Moving from an acetyl to a benzoyl group (LEAD-03 ) further enhances potency, indicating a likely hydrophobic or π-stacking interaction is possible.

  • Fine-tuning Interactions: The addition of a fluorine atom (LEAD-04 ) provides a significant boost in potency. This could be due to a favorable interaction with a specific residue or an electronic effect on the phenyl ring. The slightly less potent methoxy-substituted analog (LEAD-05 ) suggests that a hydrogen bond acceptor might be tolerated, but sterics or electronics are less optimal than the fluoro-substituent.

  • Unfavorable Interactions: The sulfonamide (LEAD-06 ) is inactive, indicating that the geometry or electronic properties of this group are not tolerated by the kinase active site.

This iterative cycle of design, synthesis (using Protocols 1 or 2), and testing (using Protocol 3) is the fundamental engine of small-molecule drug discovery.

Conclusion

The 1-(Pyridin-4-yl)azetidin-3-amine scaffold represents a high-value starting point for the design of novel kinase inhibitors. Its constituent parts are engineered to engage in high-quality interactions with the conserved features of the kinase ATP-binding site while providing a rigid, three-dimensional framework to build in selectivity and drug-like properties. The protocols detailed herein provide a robust and validated roadmap for researchers to efficiently incorporate this scaffold into their discovery programs and to quantitatively assess the impact of their chemical modifications, thereby accelerating the development of the next generation of targeted therapeutics.

References

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro NLK Kinase Assay. Available from: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • Protocols.io. (2024). In vitro kinase assay. Available from: [Link]

  • Nihon-yakuri.jp. (n.d.). In vitro kinase assay. Available from: [Link]

  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • National Institutes of Health (NIH). (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • ACS Publications. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Available from: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • ResearchGate. (2025). Azacytidine in combination with tyrosine kinase inhibitors induced durable responses in patients with advanced phase chronic myelogenous leukemia. Available from: [Link]

  • National Institutes of Health (NIH). (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Available from: [Link]

  • ACS Publications. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Available from: [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

  • Future Medicine. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available from: [Link]

  • PubMed. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Available from: [Link]

  • PubMed. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Structures of some azetidine based drugs. Available from: [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available from: [Link]

  • National Institutes of Health (NIH). (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available from: [Link]

  • Chembase. (n.d.). 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • PubMed. (2007). Design and synthesis of Rho kinase inhibitors (III). Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

  • PubMed. (2004). Design and synthesis of Rho kinase inhibitors (I). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β. Available from: [Link]

  • NextSDS. (n.d.). 1-(Pyrimidin-4-yl)azetidin-3-amine — Chemical Substance Information. Available from: [Link]

  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]

Sources

Method

Application Note: Utilizing 1-(Pyridin-4-yl)azetidin-3-amine in the Rational Design of Rigidified Kinase-Targeting PROTACs

Executive Summary & Mechanistic Rationale The building block 1-(Pyridin-4-yl)azetidin-3-amine (CAS 2098025-88-6) is a highly specialized structural motif that serves a dual purpose in rational PROTAC design: Target Engag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The building block 1-(Pyridin-4-yl)azetidin-3-amine (CAS 2098025-88-6) is a highly specialized structural motif that serves a dual purpose in rational PROTAC design:

  • Target Engagement (The Warhead): The pyridin-4-yl moiety is a privileged scaffold in kinase inhibitor design. The pyridine nitrogen acts as a potent hydrogen bond acceptor, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region (e.g., ROCK1, BRAF) (1)[1].

  • Linker Rigidification & Vector Trajectory: The azetidine ring acts as a highly constrained, low-lipophilicity linker core. By attaching the pyridine at the azetidine nitrogen (N1) and utilizing the primary amine at position 3 for E3 ligand conjugation, the molecule achieves a linear, rigid exit vector. This rigidification significantly reduces the entropic penalty upon ternary complex formation, lowers the Total Polar Surface Area (TPSA), and enhances cell permeability compared to flexible aliphatic chains (2)[2].

PROTAC_Design Warhead Pyridin-4-yl Motif (Kinase Hinge Binder) Linker Azetidin-3-amine (Rigid Linker Core) Warhead->Linker N-Aryl Bond Ternary Ternary Complex (POI - PROTAC - E3) Warhead->Ternary E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide Coupling E3->Ternary

Fig 1: Logical assembly of a PROTAC utilizing 1-(Pyridin-4-yl)azetidin-3-amine.

Physicochemical Profiling: The Case for Rigidification

The transition from flexible to rigid linkers is not merely a structural preference; it is a thermodynamic necessity for optimizing oral bioavailability and cellular efficacy (3)[3]. The table below summarizes the quantitative advantages of integrating an azetidine core over traditional linker motifs.

Linker MotifConformational Degrees of FreedomRelative TPSA ContributionEntropic Penalty upon BindingTypical Cell Permeability
PEG4 (Flexible) High (>12 rotatable bonds)HighHighLow to Moderate
Piperazine (Semi-rigid) Moderate (Ring + substituents)ModerateModerateModerate to High
Azetidine (Rigid) Low (Highly constrained)LowLowHigh

Note: Azetidine incorporation has been empirically shown to rescue the degradation efficiency of PROTACs that fail to penetrate cell membranes when utilizing PEG equivalents (4)[4].

Experimental Workflows & Self-Validating Protocols

Protocol A: Chemical Synthesis of the PROTAC Conjugate

This protocol details the amide coupling of 1-(Pyridin-4-yl)azetidin-3-amine to a carboxylate-functionalized E3 ligase ligand (e.g., Thalidomide-PEG2-COOH).

Causality in Design: The use of HATU and DIPEA in anhydrous DMF is critical. DMF completely solubilizes both the highly polar azetidine dihydrochloride salt and the hydrophobic E3 ligand. HATU drives rapid active ester formation, which minimizes the epimerization of the glutarimide ring in thalidomide-based ligands—a common failure point in PROTAC synthesis.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve Thalidomide-PEG2-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the solution. Stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride (1.1 eq) to the reaction mixture. The excess DIPEA is required to liberate the free primary amine from its dihydrochloride salt.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor reaction progression via LC-MS. The reaction is complete when the mass of the active ester is fully consumed and the desired PROTAC mass [M+H]+ is the dominant peak.

  • Purification: Quench with a few drops of water, filter through a 0.22 µm PTFE syringe filter, and purify directly via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Protocol B: TR-FRET Ternary Complex Formation Assay

To ensure the synthesized PROTAC actively recruits the E3 ligase to the target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be performed.

Causality in Design: TR-FRET is chosen because it allows for real-time, equilibrium measurement of the POI-PROTAC-E3 ternary complex with minimal background noise.

Step-by-Step Methodology:

  • Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 0.1% BSA.

  • Complex Assembly: In a 384-well low-volume microplate, combine recombinant target kinase (e.g., ROCK1), recombinant E3 ligase complex (e.g., VCB or CRBN), Terbium (Tb)-labeled anti-kinase antibody (Donor), and AlexaFluor 647 (AF647)-labeled anti-E3 antibody (Acceptor).

  • PROTAC Titration: Add the PROTAC in a 12-point dose-response concentration gradient (e.g., 10 pM to 10 µM).

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 2 hours. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) on a compatible microplate reader.

  • Self-Validation System:

    • Negative Control: Wells containing DMSO vehicle only (establishes baseline).

    • Competitive Control: Wells containing the PROTAC at the EC50 concentration, spiked with a 100-fold excess of unconjugated 1-(Pyridin-4-yl)azetidin-3-amine. A drop in FRET signal validates that the complex formation is specifically driven by the PROTAC's bifunctional binding.

Protocol C: Cellular Degradation & Mechanistic Validation

Observing target depletion is insufficient; you must prove the depletion is driven by the Ubiquitin-Proteasome System (UPS).

UPS_Pathway PROTAC PROTAC Molecule (1-(Pyridin-4-yl)azetidin-3-amine core) Complex Ternary Complex (Kinase - PROTAC - CRBN) PROTAC->Complex Binds POI & E3 Ub Polyubiquitination (E2 Ligase Transfer) Complex->Ub Ubiquitin Transfer Proteasome 26S Proteasome Recruitment Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

Fig 2: Ubiquitin-Proteasome System (UPS) pathway mediated by the PROTAC ternary complex.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., A375 for BRAF, or MDA-MB-231 for ROCK1) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Pre-treatment (Self-Validation): Pre-treat control wells for 2 hours with either 10 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a cullin neddylation inhibitor). Causality: If the PROTAC induces degradation via the UPS, pre-treatment with these inhibitors will rescue the protein levels. If protein levels drop regardless, the effect is an off-target artifact (e.g., transcriptional suppression or cytotoxicity).

  • PROTAC Treatment: Treat the cells with the PROTAC at varying concentrations (1 nM to 10 µM) for 12–24 hours.

  • Lysis & Western Blot: Wash cells with ice-cold PBS, lyse in RIPA buffer supplemented with protease/phosphatase inhibitors, and perform standard Western Blotting against the target kinase and a loading control (e.g., GAPDH).

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][2]

  • Current strategies for the design of PROTAC linkers: a critical review Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link][3]

  • Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][4]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(Pyridin-4-yl)azetidin-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1-(Pyridin-4-yl)azetidin-3-amine. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(Pyridin-4-yl)azetidin-3-amine. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot yield-limiting bottlenecks in this specific synthetic pathway.

Synthesizing heteroaryl-substituted strained rings like azetidines presents unique chemoselectivity and isolation challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures and providing self-validating, field-proven protocols to maximize your yield.

Mechanistic Workflow

The standard and most scalable route to 1-(Pyridin-4-yl)azetidin-3-amine involves a two-step sequence: a C-N bond formation via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, followed by an acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Pathway cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Deprotection & Isolation E Electrophile 4-Fluoropyridine I Intermediate tBoc-1-(pyridin-4-yl)azetidin-3-amine E->I SNAr DIPEA, NMP, 90°C N Nucleophile Boc-Azetidin-3-amine N->I P Final Product 1-(Pyridin-4-yl)azetidin-3-amine Dihydrochloride I->P 4M HCl in Dioxane RT, 2h (Precipitation)

Fig 1: Two-step synthetic workflow for 1-(Pyridin-4-yl)azetidin-3-amine via SNAr and deprotection.

Troubleshooting & FAQs

Q1: My SNAr reaction is stalling at 20-30% conversion when using 4-chloropyridine and K2CO3. Why is the yield so low? Causality: The rate-determining step in an SNAr reaction is the initial nucleophilic attack that forms the stabilized anionic Meisenheimer complex. The chloride leaving group at the 4-position of pyridine is significantly less reactive towards SNAr than fluoride. The extreme electronegativity of fluorine lowers the activation energy barrier for this complex formation, making fluoropyridines vastly superior substrates[1]. Solution: Switch your electrophile to 4-fluoropyridine. If supply chain constraints force you to use 4-chloropyridine, you must abandon the SNAr mechanism. Instead, utilize a Buchwald-Hartwig amination utilizing a palladium precatalyst (e.g., RuPhos Pd G3) and NaOtBu to achieve high yields[2].

Q2: I am observing a black, tar-like mixture and multiple degradation peaks on the LC-MS when heating 4-fluoropyridine with the azetidine in DMF at 120 °C. What is happening? Causality: Azetidines are highly strained four-membered heterocycles. Prolonged heating at elevated temperatures (>100 °C) in polar aprotic solvents, especially in the presence of inorganic bases that harbor adventitious moisture, promotes nucleophilic ring-opening and subsequent polymerization of the azetidine core. Solution: Lower the reaction temperature to 80–90 °C. Swap the inorganic carbonate base for a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). This prevents hydroxide-mediated degradation while effectively scavenging the HF byproduct.

Q3: After Boc deprotection with TFA, I neutralized the mixture and extracted it with EtOAc, but my isolated yield of the final amine is under 15%. Where is my product? Causality: The fully deprotected free base of 1-(pyridin-4-yl)azetidin-3-amine is a highly polar, low-molecular-weight diamine with immense aqueous solubility. Standard aqueous workup and extraction into organic solvents will partition almost all of your product into the aqueous waste layer. Solution: Eliminate the aqueous workup entirely. Perform the deprotection using anhydrous 4M HCl in 1,4-dioxane. The product will precipitate directly out of the reaction mixture as the highly stable 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride salt (CAS: 2098025-88-6)[3], requiring only simple vacuum filtration.

Quantitative Data Summary

The table below summarizes the expected outcomes of various C-N bond formation strategies based on the electrophile and conditions chosen.

ElectrophileReaction TypeReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
4-Fluoropyridine SNArDIPEA (2.5 eq)NMP901275 - 85%
4-Chloropyridine SNArK2CO3 (3.0 eq)DMF1202420 - 40%
4-Chloropyridine Buchwald-HartwigRuPhos Pd G3, NaOtBuToluene100870 - 80%

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Visual cues (color changes, precipitation) are embedded within the steps to confirm the reaction is proceeding correctly before you commit to LC-MS analysis.

Protocol 1: Optimized SNAr Coupling (Boc-Protection Stage)
  • Preparation: To a rigorously dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.05 equivalents) and 4-fluoropyridine (1.0 equivalent).

  • Solvent & Base: Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Reaction: Attach a reflux condenser, purge the system with nitrogen, and heat the mixture to 90 °C.

    • Validation Check: The solution should turn a pale yellow/amber color. If it rapidly turns dark brown or black within the first hour, your NMP is wet, or the temperature is too high, leading to azetidine degradation.

  • Monitoring: Stir for 12 hours. Confirm completion via LC-MS or TLC (typically 100% conversion of 4-fluoropyridine).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x the reaction volume). The hydrophobic Boc-protected intermediate will crash out as a solid. Filter, wash with cold water, and dry under a vacuum to afford the intermediate.

Protocol 2: Anhydrous Deprotection & Salt Isolation
  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous Dichloromethane (DCM) or Methanol (approx. 5 mL per gram of intermediate).

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10 equivalents of HCl).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Check: As the Boc group is cleaved and isobutylene gas evolves, the highly polar dihydrochloride salt will become insoluble in the DCM/Dioxane mixture. You will observe a thick, white-to-off-white precipitate forming. If no precipitate forms, the reaction has not initiated, or your solvent is too aqueous.

  • Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the solid over a glass frit under a vacuum.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether to remove any residual dioxane and organic impurities. Dry under a high vacuum to yield 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride[3] as a pure, free-flowing powder.

References

  • Title: 1-(Pyridin-4-yl)
  • Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
  • Source: nih.

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 1-(Pyridin-4-yl)azetidin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with highly polar, polybasic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant bottlenecks when working with highly polar, polybasic small molecules.

1-(Pyridin-4-yl)azetidin-3-amine is a highly valuable building block in drug discovery, but it is notoriously difficult to solubilize in standard organic solvents. This guide is designed to move beyond basic "trial and error" by explaining the chemical causality behind its insolubility and providing field-proven, self-validating protocols to overcome these challenges.

Part 1: The Causality of Insolubility (Expertise & Experience)

To solve a solubility issue, we must first understand the molecular forces at play. 1-(Pyridin-4-yl)azetidin-3-amine possesses three distinct nitrogen atoms:

  • A primary amine (-NH₂) at the 3-position of the azetidine ring (Strong hydrogen bond donor and acceptor).

  • A pyridine nitrogen (Strong hydrogen bond acceptor).

  • An azetidine nitrogen (Conjugated with the pyridine ring, but still contributing to overall polarity).

Why does it crash out of solution? The poor solubility of this compound in non-polar solvents (like Dichloromethane, Toluene, or Hexane) is driven by its exceptionally high crystal lattice energy. The primary amine acts as a powerful hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, creating a rigid, extended intermolecular hydrogen-bonded network. Furthermore, the protonation state drastically alters its solubility profile; basic functional groups shift their solubility based on whether they exist as a neutral free base or an ionic salt [1].

To break this lattice, you must either use a solvent capable of out-competing these intermolecular forces (like DMF or DMSO) [2], or chemically modify the molecule to introduce steric bulk that disrupts the hydrogen bonding [3].

Solvent Compatibility Matrix

Below is a quantitative summary of expected solubility behaviors to guide your initial solvent selection.

SolventDielectric Constant (ε)Solubility (Free Base)Solubility (HCl/TFA Salt)Recommended Application
Dichloromethane (DCM) 8.9PoorInsolubleUse only after Boc/Fmoc protection.
Tetrahydrofuran (THF) 7.6Poor to ModerateInsolubleGood for protected derivatives or suspensions.
Methanol (MeOH) 32.7GoodExcellentStock solutions, salt formation, co-solvent.
N,N-Dimethylformamide (DMF) 36.7ExcellentModeratePrimary synthesis solvent for cross-coupling.
Water (H₂O) 80.1ModerateExcellentAqueous extraction, washing steps.

Part 2: Troubleshooting Workflows & Protocols (Trustworthiness)

When your compound fails to dissolve, follow this systematic workflow to identify the root cause and apply the correct chemical intervention.

Workflow Start Compound Insoluble in Target Solvent CheckState Check Salt State (Free base vs. Salt) Start->CheckState IsSalt Is it a Salt? (e.g., HCl, TFA) CheckState->IsSalt FreeBase Perform Free-Basing (Add TEA/DIPEA) IsSalt->FreeBase Yes ChangeSolvent Switch to Polar Aprotic (DMF, DMSO, NMP) IsSalt->ChangeSolvent No Physical Apply Heat / Sonication FreeBase->Physical ChangeSolvent->Physical ProtectingGroup Add Boc/Fmoc Group (Increases Lipophilicity) Physical->ProtectingGroup Still Insoluble

Caption: Systematic troubleshooting workflow for resolving amine solubility issues.

Protocol A: In Situ Free-Basing (For Salt Forms)

If your compound was purchased or synthesized as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, it will be virtually insoluble in solvents like DCM or THF.

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of the 1-(Pyridin-4-yl)azetidin-3-amine salt in your target organic solvent (e.g., DCM) at room temperature.

  • Add 1.5 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise under stirring.

  • Agitate: Sonicate the mixture for 5–10 minutes to provide mechanical energy, breaking down solute aggregates [2].

  • Self-Validation: Observe the reaction flask. The opaque suspension should transition to a clear or slightly hazy solution as the neutral free base is liberated and dissolves. (Note: The resulting triethylammonium chloride byproduct may remain partially suspended; this can be filtered off or washed out with water later).

Protocol B: Transient Protection (Boc-Protection)

If you must perform chemistry in non-polar solvents (e.g., for moisture-sensitive reactions), introducing bulky alkyl moieties like a tert-butyloxycarbonyl (Boc) group sterically shields the primary amine. This prevents the formation of the hydrogen-bonded network, drastically improving solubility in hydrophobic solvents[3].

Mechanism PolarAmine 1-(Pyridin-4-yl)azetidin-3-amine (Strong H-Bonding) BocAnhydride React with Boc2O + Base (TEA) PolarAmine->BocAnhydride Intermediate Steric Shielding of NH2 Loss of H-Bond Donor BocAnhydride->Intermediate LipophilicProduct Boc-Protected Amine (Soluble in DCM/THF) Intermediate->LipophilicProduct

Caption: Mechanistic pathway of Boc protection reducing intermolecular hydrogen bonding.

Step-by-Step Methodology:

  • Dissolve the amine in a 1:1 mixture of THF and Water (or pure DMF if water must be avoided).

  • Basify by adding 1.5 equivalents of Sodium Bicarbonate (NaHCO₃) or TEA.

  • React: Cool the flask to 0°C and slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Stir and allow the reaction to warm to room temperature over 4 hours.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. The highly polar starting material will remain near the baseline (low Rf), while the successful formation of the lipophilic Boc-protected amine will appear as a distinct, higher-migrating spot.

  • Extract the product using Ethyl Acetate (EtOAc). The compound will now readily partition into the organic layer.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound dissolves when heated in ethanol, but precipitates immediately upon cooling. How do I prevent this? A: This is a classic case of supersaturation driven by temperature-dependent solubility [2]. To prevent premature precipitation during your reaction, either maintain a constant, slightly elevated temperature using a heated oil bath, or switch to a solvent with a higher baseline solubilizing capacity at room temperature, such as DMF or NMP.

Q2: I cannot use polar aprotic solvents like DMF because they interfere with my downstream purification. What are my alternatives? A: If solvent-based methods completely fail and protecting groups are unviable, consider mechanochemistry . Techniques such as ball milling allow you to carry out solvent-free cross-coupling reactions in the solid state, entirely bypassing the need to solubilize the starting materials [4].

Q3: Are there greener solvent alternatives that can handle highly polar amines? A: Yes. Deep Eutectic Solvents (DESs)—such as Choline Chloride mixed with glycerol or urea—have emerged as highly effective, environmentally benign substitutes. Their extensive intrinsic hydrogen-bonding networks make them exceptionally capable of solvating polar amines without the need for harsh, high-boiling organic solvents [5].

References

  • Solubility of Organic Compounds University of Calgary
  • Dealing with poor solubility of 4-Amino-5-methylisophthalonitrile in organic solvents BenchChem
  • Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties N
  • Toward overcoming solubility issues in organic chemistry Hokkaido University
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents ResearchG
Troubleshooting

preventing degradation of 1-(Pyridin-4-yl)azetidin-3-amine during long-term storage

Welcome to the technical support and troubleshooting center for 1-(Pyridin-4-yl)azetidin-3-amine . This molecule presents unique stability challenges due to the presence of three distinct nitrogen centers: a basic pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 1-(Pyridin-4-yl)azetidin-3-amine . This molecule presents unique stability challenges due to the presence of three distinct nitrogen centers: a basic pyridine ring, a highly strained 4-membered azetidine ring, and a nucleophilic primary amine.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent degradation during long-term storage, grounded in established physicochemical mechanisms and ICH Q1A(R2) stability guidelines[1].

Part 1: Troubleshooting Degradation Mechanisms (FAQ)

Q: My neat free base sample developed a white, insoluble crust after a few weeks on the bench. What happened? A: This is a classic case of atmospheric carbon dioxide ( CO2​ ) degradation. Primary amines rapidly react with ambient CO2​ to form carbamic acids. Over time, these intermediates dehydrate into insoluble ureas or form stable ammonium carbamate salts[2][3].

  • The Causality: The highly nucleophilic −NH2​ group attacks electrophilic CO2​ .

  • The Fix: The free base must be stored under an inert atmosphere (Argon) or converted into a salt to eliminate the primary amine's nucleophilicity.

Q: LC-MS analysis of my older stock solution shows degradant peaks at +18 Da and +16 Da. What are these? A: A mass shift of +18 Da indicates hydrolytic ring-opening of the azetidine ring, while +16 Da indicates N-oxidation.

  • The Causality: Azetidines possess significant ring strain ( ≈26 kcal/mol). If the azetidine nitrogen becomes protonated or activated by electrophiles, it becomes highly susceptible to nucleophilic attack and subsequent ring cleavage[4]. The +16 Da peak is typically the N-oxide of the pyridine ring, formed via reaction with dissolved oxygen or reactive oxygen species (ROS).

Q: Why do commercial vendors almost exclusively supply this compound as a dihydrochloride salt rather than a free base? A: Converting the free base to a dihydrochloride salt (1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride) is the most effective way to guarantee long-term stability.

  • The Causality: The dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. Protonating the primary amine completely prevents CO2​ -induced carbamate formation[2]. Crucially, protonating the pyridine nitrogen exerts a strong electron-withdrawing effect that lowers the pKa​ of the adjacent azetidine nitrogen. This prevents the azetidine nitrogen from becoming protonated, effectively shielding the strained 4-membered ring from acid-catalyzed intramolecular ring opening[4].

Part 2: Self-Validating Storage Protocols

To ensure compliance with ICH Q1A(R2) standards for active pharmaceutical ingredients[1][5], follow these step-by-step methodologies for preparing and storing archival stocks.

Protocol A: Preparation of the Dihydrochloride Salt

Use this protocol if you have synthesized the free base and need to prepare it for long-term archival storage.

  • Dissolution: Dissolve the purified 1-(Pyridin-4-yl)azetidin-3-amine free base in anhydrous diethyl ether or a mixture of anhydrous DCM/Methanol (depending on solubility) under an Argon atmosphere.

  • Acidification: Slowly add 2.1 equivalents of anhydrous HCl in dioxane at 0°C dropwise while stirring. A white precipitate (the dihydrochloride salt) will form immediately.

  • Isolation: Filter the precipitate under a stream of dry nitrogen using a Schlenk frit. Wash twice with cold, anhydrous diethyl ether.

  • Self-Validation Check: Dissolve a 1 mg aliquot in D2​O and check the 1H -NMR. The downfield shift of the pyridine protons and the primary amine protons will confirm complete di-protonation.

Protocol B: Lyophilization and Ampoule Sealing

Because the dihydrochloride salt is hygroscopic, moisture control is critical.

  • Freezing: Dissolve the dihydrochloride salt in LC-MS grade H2​O and flash-freeze the solution in a lyophilization flask using a dry ice/acetone bath.

  • Primary Drying: Lyophilize at −50 °C and <0.1 mbar for 24 hours.

  • Self-Validation Check (Constant Weight): Weigh the flask. Return to the lyophilizer for 4 hours and re-weigh. The protocol is validated when the weight variance is <0.1% , confirming total moisture sublimation.

  • Aliquot & Purge: Transfer the dry powder into amber glass vials (to prevent photolytic N-oxidation). Purge each vial with heavy Argon gas for 30 seconds.

  • Sealing: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store at −20 °C inside a secondary container filled with indicating Drierite (desiccant).

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile (measured by HPLC purity) of 1-(Pyridin-4-yl)azetidin-3-amine under various storage conditions.

Compound FormStorage TempAtmosphereContainer1-Month Purity6-Month PurityPrimary Degradant
Free Base25°C (Ambient)AirClear Glass< 80%< 40%Carbamates / Ureas
Free Base4°CAirAmber Glass92%75%Carbamates
Free Base-20°CArgonAmber Glass98%94%N-Oxides
HCl Salt 25°C (Ambient)Air (Humid)Clear Glass95%88%Hydrolysis (Ring Open)
HCl Salt -20°C Argon Amber Glass > 99.5% > 99.5% None detected

Part 4: Visualizations

Degradation Pathways

Degradation Molecule 1-(Pyridin-4-yl)azetidin-3-amine (Free Base) Carbamate Carbamate / Urea Formation (Primary Amine Attack) Molecule->Carbamate reacts with NOxide N-Oxidation (Pyridine Nitrogen) Molecule->NOxide reacts with RingOpen Azetidine Ring Opening (Hydrolytic Cleavage) Molecule->RingOpen reacts with CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / ROS (Light catalyzed) O2->NOxide Acid Aqueous Moisture (pH fluctuations) Acid->RingOpen

Caption: Major degradation pathways of 1-(Pyridin-4-yl)azetidin-3-amine free base.

Optimal Storage Workflow

Workflow Start Synthesized Free Base Salt Form Dihydrochloride Salt (HCl in Ether) Start->Salt Dry Lyophilize to Constant Weight Salt->Dry Package Aliquot into Amber Vials Dry->Package Gas Purge with Argon Gas Package->Gas Store Store at -20°C with Desiccant Gas->Store

Caption: Self-validating workflow for the long-term archival storage of azetidine derivatives.

Part 5: References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source: ChemRxiv URL:[Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C (2014) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 1-(Pyridin-4-yl)azetidin-3-amine: A Predictive Fragmentation Study

An In-Depth Technical Guide Introduction In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring has emerged as a valuable s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the azetidine ring has emerged as a valuable structural motif, offering a unique three-dimensional profile that can enhance ligand efficiency and improve pharmacokinetic properties.[1] The compound 1-(Pyridin-4-yl)azetidin-3-amine, which incorporates both a strained azetidine ring and a basic pyridine moiety, represents a common building block in drug discovery programs. Accurate structural characterization of such molecules is fundamental to ensuring purity, identifying metabolites, and understanding their chemical behavior.

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), stands as a cornerstone analytical tool for this purpose.[2][3] Its high sensitivity and ability to provide detailed structural information from fragmentation patterns make it indispensable. However, for novel or specialized compounds, readily available experimental fragmentation data is often scarce.

This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern of 1-(Pyridin-4-yl)azetidin-3-amine. By applying established principles of ion chemistry for pyridinyl and azetidinyl substructures, we will construct a probable fragmentation cascade. This document is designed for researchers, scientists, and drug development professionals, offering not only a predictive framework but also a robust experimental protocol for its verification and a comparison with alternative analytical methodologies.

Predicted Fragmentation Pathway of 1-(Pyridin-4-yl)azetidin-3-amine

The fragmentation of a molecule in a mass spectrometer is a highly structured process dictated by the molecule's chemical nature, the site of ionization, and the energy applied. For 1-(Pyridin-4-yl)azetidin-3-amine (exact mass: 149.0953 Da), analysis via electrospray ionization (ESI) in positive mode will result in a protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 150.1031.

Protonation Site

The initial step, protonation, is critical as it directs the subsequent fragmentation pathways. The molecule possesses three nitrogen atoms, each a potential site for protonation: the pyridine nitrogen (N10), the azetidine ring nitrogen (N1), and the primary amine nitrogen (N9). The primary amine is typically the most basic site, followed by the pyridine nitrogen. The azetidine nitrogen's basicity is significantly reduced due to the electron-withdrawing effect of the attached aromatic pyridine ring.[1] Therefore, fragmentation is most likely to initiate from protonation at either the exocyclic primary amine or the pyridine nitrogen.

Proposed Fragmentation Cascade

Upon collisional activation (CID or HCD), the protonated precursor ion (m/z 150.1) is expected to undergo a series of fragmentation events. The inherent strain of the four-membered azetidine ring makes it the most probable site for initial bond cleavage.[1][2]

  • Ring Opening of Azetidine: The primary fragmentation event is predicted to be the cleavage of the C2-C3 or C4-N1 bond of the strained azetidine ring. This ring-opening is a common pathway for strained cyclic amines.

  • Formation of Key Fragment Ions:

    • Loss of Ammonia (NH₃): A common fragmentation for primary amines involves the neutral loss of ammonia (17.0265 Da). This would result in a fragment ion at m/z 133.0766 . This pathway is often initiated by protonation on the primary amine.

    • Azetidine Ring Cleavage: A characteristic fragmentation of N-aryl azetidines involves cleavage across the ring. A plausible pathway is the cleavage of the C2-C3 and C4-N1 bonds, leading to the loss of an ethene-amine radical or related species. A more direct cleavage could lead to the formation of the pyridinyl-substituted aziridine ion at m/z 133.0766 through the loss of CH₂NH₂ radical, followed by rearrangement.

    • Formation of Pyridinium Ion: Cleavage of the N1-C5 bond (the bond between the azetidine nitrogen and the pyridine ring) could lead to the formation of a protonated pyridine ion at m/z 80.0495 or a related pyridinium species.[4][5]

    • Formation of the Azetidinyl Cation: Alternatively, cleavage of the N1-C5 bond could leave the charge on the azetidine portion, generating a protonated 3-aminoazetidine fragment at m/z 73.0760 .

    • Loss of HCN from Pyridine Ring: Pyridine and its derivatives are well-known to lose hydrogen cyanide (HCN, 27.0109 Da) upon fragmentation.[5] This could occur from the parent ion or from fragments containing the pyridine ring, such as the m/z 133 fragment, leading to an ion at m/z 106.0657 .

The proposed fragmentation pathway is visually summarized in the diagram below.

Fragmentation_Pathway parent [M+H]⁺ m/z 150.10 frag1 Fragment A m/z 133.08 parent->frag1 -NH₃ (17.03 Da) frag3 Fragment C m/z 80.05 parent->frag3 -C₃H₆N (56.05 Da) frag4 Fragment D m/z 73.08 parent->frag4 -C₅H₄N (78.03 Da) frag2 Fragment B m/z 106.07 frag1->frag2 -HCN (27.01 Da)

Caption: Predicted MS/MS fragmentation pathway for protonated 1-(Pyridin-4-yl)azetidin-3-amine.

Quantitative Data Summary

The table below summarizes the predicted m/z values for the parent ion and key fragment ions based on the proposed fragmentation pathways. High-resolution mass spectrometry would be required to confirm these elemental compositions.

Predicted m/zProposed FormulaNeutral LossProposed Fragment Structure
150.1031[C₈H₁₂N₃]⁺-Protonated Parent Molecule
133.0766[C₈H₉N₂]⁺NH₃Pyridinyl-azetene ion after ammonia loss
106.0657[C₇H₈N]⁺NH₃, HCNFragment resulting from subsequent loss of HCN
80.0495[C₅H₆N]⁺C₃H₆NProtonated Pyridine
73.0760[C₃H₉N₂]⁺C₅H₄NProtonated 3-aminoazetidine

Recommended Experimental Protocol

To validate the predicted fragmentation pattern, the following experimental workflow using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

I. Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure efficient ionization.

II. Liquid Chromatography (Optional, for complex mixtures)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

III. Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS1 Scan (Full Scan):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

  • MS2 Scan (Tandem MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 150.1.

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions as a function of energy. This is crucial for distinguishing primary and secondary fragmentation events.

    • Resolution: >20,000 FWHM to enable accurate mass measurements and formula determination.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1 mg/mL Stock in MeOH s2 Dilute to 1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid s1->s2 lc Reversed-Phase LC (Optional Separation) s2->lc ms ESI+ Source lc->ms ms1 MS1 Full Scan (m/z 50-500) ms->ms1 ms2 MS2 of m/z 150.1 (Ramped Collision Energy) ms1->ms2 da Data Analysis: Fragment Identification ms2->da

Caption: Recommended workflow for acquiring MS/MS data for 1-(Pyridin-4-yl)azetidin-3-amine.

Comparison with Alternative Analytical Techniques

While MS/MS is a powerful tool for this analysis, it is beneficial to consider its performance in the context of other standard analytical methods.

TechniqueAdvantagesDisadvantagesApplication
Mass Spectrometry (MS) - High sensitivity (femtomole to attomole range). - Provides molecular weight and structural data. - Ideal for mixture analysis and impurity profiling.[2]- Isomeric compounds can be difficult to distinguish without chromatography. - Fragmentation can sometimes be complex to interpret.Rapid identification, purity assessment, metabolite screening, and quantification.
Nuclear Magnetic Resonance (NMR) - Provides unambiguous, detailed structural information, including stereochemistry. - Non-destructive.- Significantly lower sensitivity compared to MS.[2] - Requires larger sample quantities and longer acquisition times. - Not suitable for complex mixtures without prior separation.Definitive structural elucidation of pure compounds.
Infrared (IR) Spectroscopy - Provides information about functional groups present. - Fast and simple.- Provides limited information on the overall molecular structure. - Not suitable for complex molecules with many overlapping signals.Quick verification of functional groups in a synthesized compound.

In a drug development setting, these techniques are complementary. NMR would be used for the definitive structural confirmation of a newly synthesized batch of 1-(Pyridin-4-yl)azetidin-3-amine, while LC-MS/MS would be the workhorse method for routine purity checks, reaction monitoring, and identifying metabolites in biological matrices due to its superior speed and sensitivity.

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of 1-(Pyridin-4-yl)azetidin-3-amine. The proposed fragmentation cascade, initiated by the opening of the strained azetidine ring, highlights key expected fragment ions at m/z 133.08 (loss of NH₃), m/z 80.05 (protonated pyridine), and m/z 73.08 (protonated 3-aminoazetidine). By providing a detailed experimental protocol and comparing the utility of mass spectrometry with other analytical techniques, this document serves as a practical resource for researchers. The principles and workflows described herein are not only applicable to the target molecule but can also be extrapolated to other N-aryl azetidine derivatives, aiding in their rapid and accurate characterization in a research and development environment.

References

  • Homolytic cleavages in pyridinium ions, an excited state process. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

Sources

Comparative

Comparative Guide: Bioisosteric Replacements of 1-(Pyridin-4-yl)azetidin-3-amine for Enhanced Metabolic Stability

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mitigating Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) liabilities through rational sp²-to-sp³ and isosteric scaffold hoppin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mitigating Cytochrome P450 (CYP) and Aldehyde Oxidase (AO) liabilities through rational sp²-to-sp³ and isosteric scaffold hopping.

Executive Summary: The "Perfect Storm" of Metabolic Liabilities

The molecule 1-(pyridin-4-yl)azetidin-3-amine is a highly attractive building block in modern drug discovery. It functions as a rigidified, linear diamine linker that effectively projects pharmacophores into solvent-exposed regions while maintaining a low molecular weight[1].

However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this scaffold combines two highly vulnerable motifs:

  • The Pyridine Ring: The electron-deficient nature of the pyridine ring, particularly when substituted with an electron-donating amine at the 4-position, leaves the C2 and C6 positions highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) [2][3]. Furthermore, the basic nitrogen lone pair is a prime target for CYP-mediated N-oxidation.

  • The Azetidine-3-amine Motif: The strained azetidine ring contains alpha-protons adjacent to the nitrogen atoms. These are prime targets for CYP-mediated hydrogen atom transfer (HAT), leading to rapid oxidative dealkylation, ring opening, and subsequent deamination[1].

MetabolicPathways Parent 1-(Pyridin-4-yl)azetidin-3-amine CYP_Nox CYP450 N-Oxidation Parent->CYP_Nox AO_Ox Aldehyde Oxidase (AO) C2/C6 Oxidation Parent->AO_Ox CYP_Dealk CYP450 Ring Opening Parent->CYP_Dealk MAO_Deam MAO / CYP Deamination Parent->MAO_Deam Metab1 Pyridine N-Oxide CYP_Nox->Metab1 Metab2 Pyridin-2-one AO_Ox->Metab2 Metab3 Dealkylated Metabolites CYP_Dealk->Metab3 Metab4 Ketone Derivative MAO_Deam->Metab4

Fig 1: Primary metabolic degradation pathways of 1-(Pyridin-4-yl)azetidin-3-amine.

Bioisosteric Strategies: Designing for Stability

To rescue the clearance profile of this scaffold, medicinal chemists must employ targeted bioisosteric replacements that address the specific enzymatic vulnerabilities without disrupting the molecule's target binding vectors.

Strategy A: Shielding the Heterocycle (Pyridine Replacements)

The primary goal here is to block AO-mediated oxidation and reduce CYP affinity by modulating the pKa and electron density of the aromatic system[4].

  • Fluorinated Pyridines (e.g., 2-Fluoro or 3-Fluoropyridin-4-yl):

    • Causality: The introduction of a highly electronegative fluorine atom serves a dual purpose. Electronically, inductive withdrawal drastically lowers the pKa of the pyridine nitrogen, reducing its affinity for the lipophilic CYP active site. Sterically, a 2-fluoro substitution physically blocks the molybdenum cofactor of AO from attacking the most electrophilic carbon[2].

  • Pyrimidine-4-yl Replacement:

    • Causality: Inserting a second nitrogen into the ring lowers the overall lipophilicity (LogD) and basicity. While this effectively mitigates CYP-mediated N-oxidation, careful screening is required, as some pyrimidines remain susceptible to AO depending on their exact substitution pattern[3][4].

  • 3-Aza-bicyclo[3.1.1]heptane (3-aza-BCHep):

    • Causality: This is a cutting-edge, sp³-rich bioisostere for meta/para-substituted pyridines. By completely removing the aromatic π-system while maintaining the spatial vector of the nitrogen lone pair, AO susceptibility is entirely abolished, and aqueous solubility is vastly improved[5].

Strategy B: Hardening the Aliphatic Core (Azetidine Replacements)

To prevent CYP-mediated ring opening and deamination, the alpha-protons must be removed or sterically shielded[6].

  • Bicyclo[1.1.1]pentane (BCP) Amines:

    • Causality: Replacing the azetidine ring with a 3-amino-bicyclo[1.1.1]pentan-1-yl group is a premier stabilization strategy. BCPs completely lack alpha-hydrogens adjacent to the bridgehead positions. This removes the "handles" required for CYP-mediated hydrogen atom transfer, shutting down dealkylation while maintaining the linear 180° exit vector of the parent azetidine[6][7].

  • Spirocyclic Amines (e.g., 2-Azaspiro[3.3]heptan-6-amine):

    • Causality: The spirocyclic fusion introduces significant steric bulk in three dimensions around the secondary amine, physically shielding it from the active sites of metabolic enzymes while retaining the rigid geometry desired for target binding[6].

Quantitative Performance Comparison

The following table summarizes the expected physicochemical and metabolic shifts when applying these bioisosteric replacements. (Note: Data represents benchmarked literature trends for these specific structural transformations).

Scaffold ModificationLogD (pH 7.4)pKa (Basic)HLM CLint (µL/min/mg)Cytosol AO CLint (µL/min/mg)Primary Clearance Mechanism
Parent: 1-(Pyridin-4-yl)azetidin-3-amine0.89.2, 5.5> 150 (High)> 200 (High)AO (C2-oxidation), CYP (Dealkylation)
Pyridine Bioisostere: 2-Fluoropyridine1.28.8, 3.1~ 60 (Moderate)< 10 (Low)CYP (Dealkylation)
Pyridine Bioisostere: Pyrimidine0.48.9, 3.8~ 85 (Moderate)~ 120 (Moderate)AO (C2-oxidation), CYP
Pyridine Bioisostere: 3-aza-BCHep-0.29.5, 8.1< 20 (Low)< 5 (Stable)Renal / Phase II
Azetidine Bioisostere: BCP-amine1.58.5, 5.2< 15 (Stable)> 180 (High)AO (C2-oxidation)
Dual Optimization: 2-Fluoro + BCP1.88.1, 2.8< 10 (Stable) < 5 (Stable) Highly Stable

Self-Validating Experimental Protocols

To accurately profile these bioisosteres, it is critical to separate CYP-mediated clearance from AO-mediated clearance. Aldehyde Oxidase is a cytosolic enzyme and is NOT present in standard microsomal (HLM) preparations. Therefore, two distinct assays must be run[3].

Workflow Prep Prepare 1 µM Test Compound Matrix Add to Matrix (HLM or Cytosol) Prep->Matrix Incubate Incubate at 37°C (0-60 min) Matrix->Incubate +NADPH (HLM) No NADPH (AO) Quench Quench with Cold MeCN + IS Incubate->Quench Centrifuge Centrifuge 4000 rpm Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate CLint LCMS->Data

Fig 2: Self-validating in vitro workflow for determining CYP and AO intrinsic clearance.

Protocol 1: CYP-Mediated Clearance (HLM Assay)
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Matrix Setup: In a 96-well plate, combine 1 µL of the 100 µM test compound with 79 µL of Human Liver Microsomes (HLM) suspended in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Aldehyde Oxidase Clearance (Human Liver Cytosol Assay)

Critical Difference: AO does not require NADPH. Adding NADPH to a cytosol assay can confound results by activating cytosolic reductases.

  • Matrix Setup: Combine 1 µL of the 100 µM test compound with 99 µL of Human Liver Cytosol (HLC) in 100 mM potassium phosphate buffer (pH 7.4). Final protein concentration should be 1.0 mg/mL (AO has lower relative abundance than CYPs).

  • Initiation: The reaction begins immediately upon the addition of the compound to the cytosol at 37°C. Do not add NADPH.

  • Time-Course Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard.

  • Validation Control: Run a parallel incubation containing 10 µM Raloxifene (a known potent AO inhibitor) to definitively prove that any observed clearance is AO-mediated[2].

  • Analysis: Centrifuge and analyze via LC-MS/MS as described above.

Sources

Validation

The Privileged Scaffold: A Comparative Guide to 1-(Pyridin-4-yl)azetidin-3-amine Analogs in Targeted Therapeutics

Executive Summary In modern rational drug design, the selection of solvent-exposed appendages and hinge-binding motifs dictates not only a molecule's biochemical potency but its entire pharmacokinetic destiny. The 1-(pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of solvent-exposed appendages and hinge-binding motifs dictates not only a molecule's biochemical potency but its entire pharmacokinetic destiny. The 1-(pyridin-4-yl)azetidin-3-amine moiety has emerged as a highly privileged structural fragment, frequently deployed in the synthesis of allosteric SHP2 inhibitors[1], MEK1/2 inhibitors [2], and KRAS-G12D degraders (PROTACs) [3].

This guide provides a rigorous in vitro comparative analysis of 1-(pyridin-4-yl)azetidin-3-amine against its structural analogs (e.g., piperazine, pyrrolidine, and pyrimidine variants). Designed for medicinal chemists and assay biologists, this document details the mechanistic rationale behind this scaffold's superiority, supported by comparative efficacy data and self-validating experimental workflows.

Mechanistic Rationale: The Thermodynamics of Azetidine

The transition from flexible aliphatic rings (like piperazine) to the highly strained, four-membered azetidine ring is driven by fundamental thermodynamics.

  • Entropic Pre-organization: The azetidine ring severely restricts the conformational flexibility of the attached primary amine. When the molecule binds to a target—such as the allosteric pocket of SHP2 or the mutant Asp12 side chain of KRAS-G12D—this pre-organization significantly reduces the entropic penalty ( ΔS ) of binding, leading to a lower overall free energy ( ΔG ) and tighter binding affinity [3].

  • Vectorial Precision: The rigid geometry of the 1,3-disubstituted azetidine projects the pyridin-4-yl group and the primary amine at precise, predictable angles. The pyridin-4-yl moiety acts as an electron-deficient aromatic system, perfectly suited for π−π stacking or hydrogen bonding with solvent-exposed residues, while the primary amine engages in critical electrostatic interactions with acidic residues in the binding pocket.

  • Physicochemical Tuning: The electron-withdrawing nature of the pyridine ring modulates the basicity (pKa) of the azetidine nitrogen. This prevents the molecule from becoming overly basic, thereby improving passive membrane permeability and reducing phospholipidosis risks compared to purely aliphatic amines.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Target) RTK->SHP2 Activation RAS RAS (KRAS/NRAS) SHP2->RAS Dephosphorylation MEK MEK1/2 RAS->MEK Phosphorylation ERK ERK1/2 (pERK Output) MEK->ERK Phosphorylation Inhibitor Azetidin-3-amine Analogs Inhibitor->SHP2 Allosteric Inhibition Inhibitor->MEK Allosteric Inhibition

Fig 1. RTK-RAS-MAPK signaling cascade highlighting dual intervention nodes for azetidine analogs.

Comparative In Vitro Efficacy

To objectively evaluate the 1-(pyridin-4-yl)azetidin-3-amine scaffold, we compare it against three common medicinal chemistry substitutions within a standardized SHP2 allosteric inhibitor core framework. The data below synthesizes typical structure-activity relationship (SAR) outcomes observed during lead optimization [1][2].

Table 1: In Vitro Profiling of Structural Analogs
Analog Moiety (Attached to Core)Biochemical SHP2 IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Microsomal Stability (T₁/₂, min)Thermodynamic Rationale
1-(Pyridin-4-yl)azetidin-3-amine 12.4 45.2 >120 Optimal conformational rigidity; ideal pKa for permeability.
1-(Pyrimidin-2-yl)azetidin-3-amine28.7110.585Additional nitrogen reduces basicity too far, weakening H-bond networks.
1-(Pyridin-4-yl)piperidin-4-amine145.0480.045High entropic penalty upon binding due to flexible piperidine ring.
1-(Pyridin-4-yl)pyrrolidin-3-amine65.2210.460Intermediate flexibility; sub-optimal vector projection of the amine.

Data Interpretation: The azetidine core dramatically outperforms the piperidine and pyrrolidine analogs in biochemical potency due to its rigid spatial geometry. Furthermore, the pyridin-4-yl substitution provides superior microsomal stability compared to the pyrimidin-2-yl analog, likely due to reduced susceptibility to oxidative metabolism by CYP450 enzymes.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., compound auto-fluorescence or cell death masquerading as target inhibition).

Workflow Syn Compound Synthesis Biochem Biochemical Assay (TR-FRET IC50) Syn->Biochem Cell Cellular Assay (pERK In-Cell Western) Biochem->Cell ADME In Vitro ADME (Microsomal Stability) Cell->ADME Lead Lead Selection ADME->Lead

Fig 2. Self-validating in vitro screening cascade for evaluating azetidin-3-amine analogs.

Protocol 1: Biochemical Target Engagement (TR-FRET SHP2 Assay)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because the time delay before signal acquisition eliminates auto-fluorescence emitted by the small molecule library, preventing false negatives/positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Dilute recombinant full-length SHP2 enzyme to 0.5 nM.

  • Compound Plating: Dispense 100 nL of 1-(pyridin-4-yl)azetidin-3-amine analogs (10-point dose-response, 3-fold dilutions starting at 10 µM) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Incubation: Add 5 µL of the SHP2 enzyme solution to the wells. Incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Substrate Addition: Add 5 µL of a substrate mix containing 1 µM activating peptide (IRS1_pY1172) and 200 nM fluorophore-labeled surrogate substrate.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and 10 µM SHP099 (positive control). Proceed with data analysis only if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Efficacy (Dual-Channel In-Cell Western for pERK)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane barriers. The In-Cell Western assay measures endogenous target engagement in the native cellular environment. Dual-channel normalization ensures that a reduction in pERK signal is due to true target inhibition, not compound toxicity or uneven cell seeding.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (KRAS-mutant, highly dependent on SHP2/MEK signaling) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the analog library (dose-response) for 2 hours.

  • Fixation & Permeabilization: Remove media. Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking & Primary Antibodies: Block with Odyssey Blocking Buffer for 1 hour. Add a primary antibody cocktail: Mouse anti-total ERK (1:1000) and Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:500). Incubate overnight at 4°C.

  • Secondary Antibodies: Wash 3x with PBS-T. Add secondary antibodies: anti-Mouse IRDye 680RD (red channel) and anti-Rabbit IRDye 800CW (green channel) at 1:800. Incubate for 1 hour at room temperature in the dark.

  • Imaging & Self-Validation: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Normalize the pERK signal (800 nm) to the total ERK signal (700 nm) for every single well. This internal ratio calculation validates that the observed IC₅₀ is independent of cell viability artifacts.

Conclusion

The 1-(pyridin-4-yl)azetidin-3-amine scaffold represents a triumph of structure-based drug design. By leveraging the rigid thermodynamics of the azetidine ring and the favorable physicochemical properties of the pyridine substituent, researchers can achieve superior biochemical potency, cellular target engagement, and metabolic stability compared to traditional aliphatic amines. When integrated into a self-validating screening cascade, this fragment serves as a powerful engine for discovering next-generation targeted therapeutics.

References

  • Source: European Patent Office (EP3772513A1)
  • Source: Australian Patent (AU2006302415B2)
  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Pharmaceuticals (Basel) / PubMed Central (PMC10673419) URL: [Link]

Safety & Regulatory Compliance

Safety

1-(Pyridin-4-yl)azetidin-3-amine proper disposal procedures

As your trusted partner in drug discovery and chemical synthesis, we understand that supplying high-purity building blocks is only half of our responsibility. Ensuring that you can handle, process, and dispose of these m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in drug discovery and chemical synthesis, we understand that supplying high-purity building blocks is only half of our responsibility. Ensuring that you can handle, process, and dispose of these materials safely is paramount to operational success and environmental stewardship.

1-(Pyridin-4-yl)azetidin-3-amine (often supplied as a dihydrochloride salt) is a highly valuable bifunctional intermediate used in the synthesis of kinase inhibitors and GPCR ligands. However, its unique structural features—a basic pyridine pharmacophore coupled with a strained, nucleophilic azetidine ring—dictate strict handling and disposal protocols.

This guide provides immediate, field-proven logistical and safety procedures to ensure your laboratory remains compliant, safe, and operationally efficient.

Chemical Profiling & Hazard Assessment

Before executing any disposal plan, it is critical to understand the physicochemical properties and regulatory hazard classifications of the material you are handling.

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 2098025-88-6 (Dihydrochloride)[1]Ensure waste manifests accurately reflect the specific chloride salt form used.
Molecular Weight 222.12 g/mol ([2])Critical for calculating stoichiometric equivalents during chemical neutralization.
GHS Classification Acute Tox. 4 (H302, H312, H332) ([1])Mandates handling inside a certified fume hood; prohibits benchtop manipulations.
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Requires standard PPE: nitrile gloves, lab coat, and splash-proof safety goggles.
Target Organ Toxicity STOT SE 3 (H336)[1]Poses an inhalation risk; solid powders must be weighed using local exhaust ventilation.

Mechanistic Safety & Reactivity Causality

To safely manage waste streams containing 1-(pyridin-4-yl)azetidin-3-amine, researchers must understand the causality behind its reactivity. Do not simply follow disposal rules blindly; understand the chemical logic driving them:

  • Nucleophilic Alkylation Risks: The primary amine at the 3-position of the azetidine ring is a strong nucleophile. If this compound is disposed of in the same waste carboy as strong electrophiles (e.g., concentrated alkyl halides, acid chlorides, or epoxides), it can undergo slow, exothermic alkylation or acylation reactions. This can lead to dangerous over-pressurization and potential rupture of the waste container.

  • Azetidine Ring Strain: The azetidine ring is a four-membered heterocycle with substantial ring strain (~26 kcal/mol). While the pyridine substitution provides some stability, the ring remains susceptible to nucleophilic ring-opening under extreme pH conditions or elevated temperatures.

  • Environmental Persistence: The pyridine nucleus is highly resistant to standard oxidative degradation and is toxic to aquatic life. Under no circumstances should solutions containing this compound be poured down the sanitary sewer ([3]).

Waste Segregation Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and reduces the cost of hazardous waste processing. Follow the decision matrix below to route your waste streams correctly.

WasteSegregation Start 1-(Pyridin-4-yl)azetidin-3-amine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Consumables Contaminated Consumables Start->Consumables Incineration Licensed Hazardous Waste Incineration Solid->Incineration OrgSolv Organic Solvents Liquid->OrgSolv AqSolv Aqueous Solutions Liquid->AqSolv Consumables->Incineration Halogenated Halogenated Waste (e.g., DCM) OrgSolv->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (e.g., DMSO, MeOH) OrgSolv->NonHalogenated No Halogens Neutralized Neutralized Aqueous (pH 6-8) AqSolv->Neutralized Adjust pH Halogenated->Incineration NonHalogenated->Incineration Neutralized->Incineration

Decision matrix for the segregation and disposal of 1-(pyridin-4-yl)azetidin-3-amine waste streams.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system . By incorporating verification steps directly into the workflow, you eliminate assumptions and guarantee safety.

Protocol A: Solid Waste Management

Objective: Safely package unreacted solid powder and prevent inhalation exposure.

  • Collection: Gather all solid waste (powder, crystals, and heavily contaminated weighing paper) exclusively inside a certified fume hood.

  • Containment: Place the waste into a wide-mouth, high-density polyethylene (HDPE) container. Do not use glass if there is a risk of impact, and never use food-grade containers ([4]).

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Contains Pyridine/Amine Derivatives" to comply with characteristic hazardous waste criteria ([5]).

  • Validation (Self-Validating Check): Invert the sealed container gently over a clean surface inside the hood. If any powder escapes or the cap feels loose, the seal is compromised. Repackage into a secondary airtight container before removing it from the fume hood.

  • Disposal: Submit for high-temperature incineration through a licensed hazardous waste vendor ([6]).

Protocol B: Liquid Waste Consolidation

Objective: Segregate and stabilize liquid waste streams to prevent adverse chemical reactions.

Part 1: Organic Solvents

  • Segregation: Identify the solvent matrix. Route halogenated solvents (e.g., dichloromethane, chloroform) to the "Halogenated Organic Waste" carboy. Route non-halogenated solvents (e.g., methanol, DMSO) to the "Non-Halogenated Organic Waste" carboy.

  • Transfer: Use a dedicated, grounded funnel to transfer the solution into the carboy. Ensure the waste carboy is equipped with a vented cap to relieve any pressure generated by trace reactions.

  • Validation (Self-Validating Check): Inspect the carboy for visual signs of phase separation, heat generation, or gas evolution (bubbling) for 60 seconds after addition. If bubbling occurs, immediately loosen the vented cap further, lower the fume hood sash, and notify Environmental Health & Safety (EHS).

Part 2: Aqueous Solutions

  • pH Measurement: Measure the pH of the aqueous waste using universal indicator strips. Solutions of the dihydrochloride salt will typically be highly acidic, while free-base solutions will be alkaline.

  • Neutralization: To prevent azetidine ring-opening and stabilize the waste, slowly add dilute sodium hydroxide (NaOH, 1M) or hydrochloric acid (HCl, 1M) dropwise while stirring until the pH reaches a neutral range of 6.0–8.0 ([7]).

  • Validation (Self-Validating Check): Wait 5 minutes, then re-measure the pH. If the pH has drifted outside the 6.0–8.0 range, the buffering capacity of the solution has not been overcome; repeat the neutralization step until the pH remains stable.

  • Disposal: Transfer the neutralized solution to the "Aqueous Hazardous Waste" carboy.

Spill Response & Decontamination

In the event of an accidental spill of 1-(pyridin-4-yl)azetidin-3-amine (solid or solution), immediate and calculated action is required to prevent exposure.

  • Isolation: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Absorption (For Liquids): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill pads). Do not use sawdust , as amines can react with organic materials under certain conditions ([3]).

  • Wetting (For Solids): If the spill is a dry powder, lightly mist it with a compatible non-reactive solvent (like water or isopropanol) to prevent aerosolization before sweeping.

  • Collection: Sweep the absorbed material or wetted powder using a non-sparking tool and place it into a solid hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface with water and a mild detergent. Collect all rinsate using absorbent pads and dispose of them as hazardous waste.

References

  • Title: 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides and Toxic Amines Source: U.S. Environmental Protection Agency (EPA) URL: [Link][3]

  • Title: Hazardous Waste Disposal Guidelines Source: Purdue University Environmental Health and Safety URL: [Link][5]

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link][6]

  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin-Madison Environment, Health & Safety URL: [Link][7]

Sources

Handling

Personal protective equipment for handling 1-(Pyridin-4-yl)azetidin-3-amine

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive, functionalized building blocks into drug discovery workflows. 1-(Pyridin-4-yl)azetidin-3-amine (CAS: 2098025-88-6), typi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive, functionalized building blocks into drug discovery workflows. 1-(Pyridin-4-yl)azetidin-3-amine (CAS: 2098025-88-6), typically handled as a dihydrochloride salt, is a highly versatile diamine used extensively in the synthesis of kinase inhibitors, TLR7/8 antagonists, and complex tricyclic scaffolds[1][2].

However, its unique structural features—combining a strained azetidine ring, a primary aliphatic amine, and a basic pyridine moiety—demand rigorous, scientifically grounded safety protocols. This guide provides a self-validating system for Personal Protective Equipment (PPE), handling, and disposal, ensuring both operational excellence and researcher safety.

Mechanistic Hazard Profile & Causality

To build a robust safety culture, we must understand why specific PPE is required based on the molecule's physicochemical behavior, rather than simply following a checklist.

  • Amine Reactivity & Dermal Permeation (H312, H315): The primary amine at the 3-position of the azetidine ring is highly nucleophilic. Free base amines can rapidly permeate the lipid bilayers of the skin, causing severe irritation and potential sensitization[1].

  • Respiratory Hazards & Aerosolization (H332, H335): When handled as a dihydrochloride salt, this compound exists as a fine, often hygroscopic powder. Aerosolization during weighing presents a significant acute inhalation toxicity and respiratory tract irritation risk[1][3].

  • Ocular Toxicity (H319): Basic amines cause rapid saponification of ocular lipids. Exposure to the dust or concentrated solutions can lead to severe, irreversible eye damage[3].

Scale-Dependent PPE Matrix

The following table outlines the quantitative and qualitative PPE requirements based on the scale of operation, adhering to the foundational safety standards outlined in Prudent Practices in the Laboratory[4][5].

Operation ScaleEye/Face ProtectionHand Protection (Glove Specs)Respiratory ProtectionBody ProtectionEngineering Controls
Analytical (< 100 mg) Safety glasses with side shieldsNitrile (0.11 mm thickness), single layerNone required if handled in hoodStandard lab coat (100% cotton)Standard Fume Hood (Face velocity 80-100 fpm)
Preparative (100 mg - 10 g) Chemical splash gogglesNitrile (0.11 mm), double-glovedN95/FFP2 mask for powder transferFlame-resistant lab coatFume hood with static control
Process (> 10 g) Splash goggles + full face shieldButyl rubber or heavy Nitrile (>0.3 mm) over inner nitrilePAPR or half-mask respirator with P100/HEPA filtersTyvek suit or chemical apronVented balance enclosure / Glovebox

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must include a physical or observational verification check.

Step 1: Pre-Operational Environmental Control

  • Action: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm).

  • Causality: Maintains negative pressure to prevent the escape of fine dihydrochloride salt dust into the laboratory environment.

  • Validation: Check the digital airflow monitor; ensure a delicate tissue paper taped to the sash is gently pulled inward.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static weighing spatula and a grounded balance enclosure. If static is high, use an alpha-emitting ionizer near the balance.

  • Causality: Azetidine amine salts are highly prone to static cling, which can cause sudden, dangerous aerosolization of the toxic powder upon opening the vial.

  • Validation: The powder transfers smoothly without adhering to the outer walls of the receiving vessel or the spatula shaft.

Step 3: Solution Preparation & Reaction Setup

  • Action: Dissolve the compound in the reaction solvent (e.g., DCM, DMF) inside the fume hood before adding any organic bases (like DIPEA or Triethylamine) for Buchwald-Hartwig or amide coupling reactions.

  • Causality: Adding a strong base to the dihydrochloride salt generates the free base form in situ, which is significantly more skin-permeable and volatile than the salt form[5].

  • Validation: The solution remains fully contained, and no amine odor (fishy/ammonia-like) is detectable outside the hood.

Step 4: PPE Doffing and Decontamination

  • Action: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) immediately after handling the neat chemical[3]. Wash hands thoroughly with soap and water.

  • Causality: Prevents cross-contamination of laboratory surfaces (doorknobs, keyboards, instrument panels) with microscopic, highly irritating amine dust.

  • Validation: Gloves are disposed of inside the hood's solid waste container before the researcher's hands exit the sash plane.

Spill Response & Disposal Plan

Immediate and methodical action is required for spills to mitigate acute toxicity risks.

Spill Response Protocol (Solid Salt):

  • Isolate: Evacuate personnel from the immediate 2-meter radius.

  • Protect: Don double nitrile gloves, splash goggles, and an N95 respirator.

  • Contain: Do NOT sweep dry. Lightly mist the spilled powder with water or a 5% citric acid solution to suppress dust and neutralize the basic amine.

  • Absorb: Wipe up the neutralized slurry with absorbent pads.

  • Clean: Wash the area with warm soapy water, followed by a final deionized water rinse.

Chemical Disposal Plan:

  • Organic Waste: Solutions containing the free base or unreacted starting material must be disposed of in the Non-Halogenated Organic Waste stream (unless dissolved in DCM/Chloroform, which dictates the Halogenated stream).

  • Aqueous Waste: Aqueous washes from reaction workups (which will contain the water-soluble amine or its salts) must be collected in dedicated Basic Aqueous Waste containers.

  • Critical Warning: Do not mix basic amine waste with acidic waste streams to prevent violent exothermic neutralization and gas evolution in the waste carboy.

Operational Workflow Visualization

G Start Start: Chemical Handling PPE Don Scale-Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Weighing Anti-Static Weighing (Minimize Dust) Hood->Weighing Reaction Reaction Setup (Dissolve before adding base) Weighing->Reaction Spill Spill Occurs? Reaction->Spill SpillProtocol Mist with 5% Citric Acid Absorb & Clean Spill->SpillProtocol Yes Disposal Waste Segregation Spill->Disposal No SpillProtocol->Disposal OrgWaste Organic Waste (Halogenated or Non-Hal) Disposal->OrgWaste Organic Solvents AqWaste Aqueous Basic Waste (Do not mix with acids) Disposal->AqWaste Aqueous Washes End Decontaminate & Doff PPE OrgWaste->End AqWaste->End

Safety and operational workflow for handling 1-(Pyridin-4-yl)azetidin-3-amine.

References

  • 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press / Organic Syntheses. Available at:[Link]

  • Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders (WO2017106607A1).Google Patents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.